Anpirtoline
Beschreibung
structure given in first source
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-chloro-6-piperidin-4-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGALEXMXDMUMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045659 | |
| Record name | Anpirtoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98330-05-3 | |
| Record name | Anpirtoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98330-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anpirtoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anpirtoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANPIRTOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anpirtoline's Mechanism of Action on 5-HT1B Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anpirtoline is a potent and selective agonist for the serotonin 1B (5-HT1B) receptor. This technical guide provides an in-depth overview of its mechanism of action, focusing on its binding affinity, functional activity, and downstream signaling pathways. The information presented herein is a synthesis of data from key preclinical studies, intended to serve as a comprehensive resource for researchers in pharmacology and drug development. This document details the experimental protocols used to characterize this compound's interaction with the 5-HT1B receptor and illustrates the associated molecular signaling cascades.
Introduction to this compound and the 5-HT1B Receptor
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) belonging to the 5-HT1 receptor subfamily. These receptors are primarily coupled to the inhibitory Gαi/o class of G-proteins.[1] Activation of 5-HT1B receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2] Anatomically, 5-HT1B receptors are expressed in various regions of the central nervous system, where they function as both autoreceptors on serotonergic neurons, regulating serotonin synthesis and release, and as heteroreceptors on other types of neurons.
This compound has been identified as a high-affinity agonist for the 5-HT1B receptor, exhibiting selectivity over other serotonin receptor subtypes.[3] Its agonistic activity at these receptors has been linked to potential therapeutic effects, including antinociceptive and antidepressant-like actions in rodent models.[3][4] This guide will dissect the molecular pharmacology of this compound at the 5-HT1B receptor.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound at the 5-HT1B receptor have been quantified in several key preclinical studies. The following tables summarize these findings, providing a comparative overview of its pharmacological profile.
Table 1: this compound Binding Affinity (Ki) at Serotonin Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Reference |
| 5-HT1B | 28 | Rat | Brain membranes | **** |
| 5-HT1A | 150 | Rat | Brain membranes | |
| 5-HT2 | 1490 | Rat | Brain membranes | |
| 5-HT3 | pKi: 7.53 | Rat | Brain cortical membranes |
Note: pKi is the negative logarithm of the Ki value.
Table 2: this compound Functional Activity (EC50) at 5-HT1B Receptors
| Functional Assay | EC50 (nM) | Species | Tissue/Cell Line | Reference |
| Inhibition of Electrically Evoked [3H]-5-HT Overflow | 55 | Rat | Brain cortex slices | **** |
| Inhibition of Electrically Evoked [3H]-5-HT Overflow | 1190 | Pig | Brain cortex slices |
Signaling Pathways of the 5-HT1B Receptor
Activation of the 5-HT1B receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. These can be broadly categorized into canonical (G-protein dependent) and non-canonical (G-protein independent) pathways.
Canonical Gαi/o-Mediated Signaling
The primary signaling mechanism of the 5-HT1B receptor involves its coupling to inhibitory Gαi/o proteins. This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation.
Non-Canonical Signaling Pathways
Recent evidence suggests that 5-HT1B receptor activation can also trigger signaling cascades independent of or parallel to the canonical Gαi/o pathway. These include the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), and pathways involving β-arrestin.
The activation of ERK1/2 by 5-HT1B receptors has been shown to be dependent on both Gαi/o and β-arrestin proteins. This dual requirement suggests a model where G-protein activation is necessary for the recruitment of β-arrestin, which then acts as a scaffold to assemble components of the MAPK cascade.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the 5-HT1B receptor. These protocols are synthesized from established methods in the field.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the 5-HT1B receptor.
Materials:
-
Receptor Source: Rat brain membranes (specifically from regions with high 5-HT1B receptor density, such as the substantia nigra or striatum).
-
Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT) or another suitable 5-HT1B radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT or another suitable unlabeled ligand.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), the membrane preparation, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated Adenylate Cyclase Activity
This protocol describes a functional assay to measure the agonistic activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP accumulation.
Materials:
-
Receptor Source: Homogenates from rat substantia nigra or a suitable cell line expressing 5-HT1B receptors.
-
Reagents: ATP, forskolin, phosphodiesterase inhibitor (e.g., IBMX), this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, GTP, and other necessary co-factors.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Membrane/Cell Preparation: Prepare membrane homogenates as described in the binding assay protocol or use whole cells expressing the 5-HT1B receptor.
-
Assay Setup: In an appropriate assay plate, pre-incubate the membranes or cells with varying concentrations of this compound.
-
Stimulation: Initiate the reaction by adding a mixture of ATP and a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a potent and selective 5-HT1B receptor agonist. Its high binding affinity and functional potency at this receptor subtype are well-documented. The primary mechanism of action involves the canonical Gαi/o-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Furthermore, emerging evidence points to the involvement of non-canonical signaling pathways, including the ERK/MAPK cascade, which appears to be dependent on both Gαi/o and β-arrestin. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of this compound and other 5-HT1B receptor ligands. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics targeting the serotonergic system.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. Stimulation and inhibition of rat basophilic leukemia cell adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Anpirtoline: A Technical Guide to its Receptor Binding Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anpirtoline (formerly D-16949) is a psychoactive compound that has been investigated for its potential therapeutic effects, including antidepressant and antinociceptive properties. Its pharmacological activity is primarily attributed to its interaction with the serotonin (5-HT) receptor system. This technical guide provides a comprehensive overview of the receptor binding profile and selectivity of this compound, based on available scientific literature. The document details its affinity for various serotonin receptor subtypes and its functional activity as an agonist or antagonist. Key experimental methodologies are described, and signaling pathways are illustrated to provide a deeper understanding of its mechanism of action at a molecular level. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Receptor Binding Profile
This compound exhibits a distinct binding profile, showing a marked preference for certain serotonin receptor subtypes. The majority of its pharmacological effects are believed to be mediated through its high-affinity binding to the 5-HT1B receptor.
Serotonin (5-HT) Receptors
This compound's affinity for various serotonin receptors has been characterized primarily through radioligand binding assays. The data reveals a higher affinity for the 5-HT1B receptor compared to other 5-HT subtypes that have been investigated.
| Receptor Subtype | Binding Affinity (Ki) | Reference Tissue/Cell Line | Notes |
| 5-HT1A | 150 nM | Rat brain membranes | [1] |
| 5-HT1B | 28 nM | Rat brain membranes | [1] |
| 5-HT1D | Agonist activity reported | - | Agonist activity suggests binding, but specific Ki value not found in the provided results.[2][3] |
| 5-HT2 | 1.49 µM (1490 nM) | Rat brain membranes | [1] |
| 5-HT3 | pKi = 7.53 (~29.5 nM) | Rat brain cortical membranes |
Selectivity Profile
A critical aspect of a drug's pharmacological profile is its selectivity for its primary target over other receptors, which can predict the likelihood of off-target effects.
Data on the binding affinity of this compound for other major neurotransmitter receptor systems, including adrenergic (α1, α2, β), dopaminergic (D1, D2), histaminergic (H1), and muscarinic (M1) receptors, were not available in the searched literature. Therefore, a comprehensive selectivity profile cannot be constructed at this time.
Functional Activity
This compound's interaction with serotonin receptors translates into distinct functional outcomes, acting as an agonist at some subtypes and an antagonist at others.
| Receptor Subtype | Functional Activity | Potency (EC50/IC50/pA2) | Experimental Model |
| 5-HT1A | Agonist | - | Pharmacological effects are suggested to be mediated in part by agonist activity at this receptor. |
| 5-HT1B | Agonist | EC50 = 55 nM (rat brain cortex slices); EC50 = 1190 nM (pig brain cortex slices) | Inhibition of electrically evoked [3H]-5-HT overflow. |
| - | Inhibition of forskolin-stimulated adenylate cyclase activity. | ||
| 5-HT1D | Agonist | - | |
| 5-HT3 | Antagonist | Apparent pA2 = 7.78 | Inhibition of 5-HT-induced [14C]-guanidinium influx in N1E-115 neuroblastoma cells. |
Signaling Pathways
The functional activity of this compound is a direct consequence of its influence on intracellular signaling cascades initiated by receptor binding.
5-HT1B Receptor Signaling
As a G-protein coupled receptor (GPCR), the 5-HT1B receptor's activation by this compound initiates a well-defined signaling pathway. This compound, acting as an agonist, stimulates the Gi/o alpha subunit of the associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
5-HT3 Receptor Signaling
In contrast to the 5-HT1B receptor, the 5-HT3 receptor is a ligand-gated ion channel. This compound acts as an antagonist at this receptor, blocking the channel from opening in response to serotonin. This prevents the influx of cations (Na+, K+, Ca2+) and subsequent depolarization of the neuron.
Experimental Protocols
The binding and functional data for this compound have been determined using standard pharmacological assays. While specific, detailed protocols for every cited experiment are not fully available in the provided literature, the general methodologies are outlined below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Key Components of the Radioligand Binding Assay for this compound at the 5-HT3 Receptor:
-
Radioligand: [3H]-(S)-zacopride
-
Tissue Preparation: Rat brain cortical membranes
Functional Assays
Functional assays measure the biological response resulting from a drug-receptor interaction, determining whether a compound is an agonist or antagonist and its potency (EC50 or IC50).
-
Adenylate Cyclase Activity Assay: This assay was used to determine the agonist effect of this compound at the 5-HT1B receptor. The inhibition of forskolin-stimulated adenylate cyclase activity was measured in homogenates from the rat substantia nigra.
-
Ion Influx Assay: To assess the antagonist activity of this compound at the 5-HT3 receptor, a [14C]-guanidinium influx assay was performed in N1E-115 neuroblastoma cells. This compound's ability to inhibit 5-HT-induced cation influx was quantified.
-
Neurotransmitter Release Assay: The agonist effect of this compound at presynaptic 5-HT1B autoreceptors was evaluated by measuring the inhibition of electrically evoked tritium overflow from preincubated brain cortex slices with [3H]-5-HT.
Conclusion
This compound is a potent ligand with a complex pharmacology at serotonin receptors. It exhibits high affinity and agonist activity at the 5-HT1B receptor, which is coupled to the inhibition of adenylyl cyclase. It also acts as an agonist at the 5-HT1D receptor and possesses a notable affinity for the 5-HT1A receptor, where it is suggested to have agonist properties. Furthermore, this compound functions as an antagonist at the 5-HT3 ligand-gated ion channel. Its affinity for the 5-HT2 receptor is considerably lower.
The available data provides a solid foundation for understanding the primary mechanisms of action of this compound. However, to fully elucidate its selectivity and potential for off-target effects, a comprehensive binding profile against a broader range of serotonin receptor subtypes and other major neurotransmitter receptor families is required. Such information would be invaluable for the future development and therapeutic application of this compound and related compounds.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Anpirtoline hydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anpirtoline hydrochloride is a potent and selective serotonin receptor ligand with a complex pharmacological profile, exhibiting agonist activity at 5-HT1B receptors and antagonist activity at 5-HT3 receptors.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and pharmacological characteristics of this compound hydrochloride. Detailed experimental protocols for key assays and a plausible synthesis route are presented to facilitate further research and development.
Chemical Properties and Structure
This compound hydrochloride is a white solid that is soluble in water and DMSO.[2] Its chemical structure features a chloropyridine ring linked to a piperidine ring through a thioether bond.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| IUPAC Name | 2-chloro-6-(piperidin-4-ylthio)pyridine hydrochloride | [2] |
| Synonyms | D-16949 | [2] |
| Molecular Formula | C₁₀H₁₄Cl₂N₂S | [3] |
| Molecular Weight | 265.2 g/mol | |
| Appearance | White solid | |
| Melting Point | 126-128 °C | |
| Solubility | Soluble in water and DMSO | |
| SMILES | Cl.ClC1=NC(SC2CCNCC2)=CC=C1 | |
| InChI | InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H |
Pharmacological Profile: Serotonin Receptor Interactions
This compound hydrochloride displays a distinct binding affinity profile for various serotonin (5-HT) receptor subtypes. It is characterized as a highly potent 5-HT1B receptor agonist. It also demonstrates notable affinity for the 5-HT3 receptor, where it acts as an antagonist. Its affinity for 5-HT1A and 5-HT2 receptors is comparatively lower.
Table 2: Binding Affinity (Ki) of this compound Hydrochloride for Serotonin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 150 | |
| 5-HT1B | 28 | |
| 5-HT2 | 1490 | |
| 5-HT3 | 29.5 (pKi 7.53) |
Mechanism of Action: 5-HT1B Receptor Agonism and Adenylate Cyclase Inhibition
As an agonist at the 5-HT1B receptor, this compound hydrochloride mimics the action of serotonin. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylate cyclase via an inhibitory G-protein (Gi). Upon activation by an agonist like this compound, the Gi protein inhibits the activity of adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This inhibitory effect on forskolin-stimulated adenylate cyclase activity has been experimentally demonstrated.
Caption: 5-HT1B Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assays
The following are generalized protocols for determining the binding affinity of this compound hydrochloride for various serotonin receptors. Specific radioligands are used for each receptor subtype.
References
Anpirtoline's Influence on Serotonergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anpirtoline is a psychoactive compound with a distinct pharmacological profile centered on the serotonin (5-HT) system. Primarily recognized as a potent 5-HT1B receptor agonist, it also exhibits significant affinity for the 5-HT1A receptor and functions as an antagonist at the 5-HT3 receptor. This intricate interplay with multiple serotonin receptor subtypes culminates in a complex modulation of serotonin synthesis and release, underpinning its observed antinociceptive and antidepressant-like effects in preclinical models. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its effects on serotonin synthesis and release. It consolidates quantitative data from key studies, details the experimental protocols used to elucidate these effects, and presents visual representations of the associated signaling pathways and experimental workflows.
Core Pharmacological Profile of this compound
This compound's interaction with the serotonergic system is multifaceted, characterized by its binding affinities and functional activities at several key 5-HT receptor subtypes.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various serotonin receptors. These studies typically involve the incubation of rat brain membranes with a radiolabeled ligand and varying concentrations of this compound to determine its inhibitory constant (Ki).
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| 5-HT1B | [³H]5-HT | Rat Brain Membranes | 28 | [1] |
| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 150 | [1] |
| 5-HT2 | [³H]ketanserin | Rat Brain Membranes | 1490 | [1] |
| 5-HT3 | [³H]-(S)-zacopride | Rat Brain Cortical Membranes | pKi = 7.53 | [2] |
Functional Activity
This compound's functional consequences of receptor binding have been assessed through various in vitro and in vivo assays.
| Assay | Preparation | Effect | Potency | Reference |
| Forskolin-Stimulated Adenylate Cyclase Activity | Homogenates of Rat Substantia Nigra | Inhibition | - | [1] |
| Electrically Evoked [³H]-5-HT Overflow | Superfused Rat Brain Cortex Slices | Inhibition | EC50 = 55 nM | |
| Electrically Evoked [³H]-5-HT Overflow | Superfused Pig Brain Cortex Slices | Inhibition | EC50 = 1190 nM | |
| [¹⁴C]-Guanidinium Influx (5-HT3 antagonism) | N1E-115 Neuroblastoma Cells | Inhibition of 5-HT induced influx | Apparent pA2 = 7.78 | |
| Antinociceptive Activity (Electrostimulated Pain Test) | Mice | Increased Pain Threshold | ED50 = 0.52 mg/kg, i.p. | |
| Antidepressant-like Activity (Forced Swimming Test) | Rats | Increased Swimming Activity | ED50 = 4.6 mg/kg, i.p. |
Effects on Serotonin Synthesis
This compound's influence extends to the regulation of serotonin synthesis, a critical process in maintaining serotonergic tone. The primary method to assess this has been through autoradiographic studies.
Autoradiographic Analysis of Serotonin Synthesis
The α-[¹⁴C]methyl-L-tryptophan (α-MTrp) autoradiographic method is a key technique to measure regional serotonin synthesis rates. This method relies on the principle that α-MTrp is a tracer for the serotonin synthesis pathway.
-
Acute Administration: A single intraperitoneal injection of this compound (2.0 mg/kg) in rats 30 minutes prior to the tracer experiment has been shown to modulate regional 5-HT synthesis.
-
Chronic Administration: Repeated administration of this compound can lead to normalization or a tendency towards normalization of 5-HT synthesis rates in various brain regions.
These findings suggest a complex regulatory role for this compound in serotonin synthesis, likely mediated by its actions at both terminal 5-HT1B autoreceptors and somatodendritic 5-HT1A autoreceptors.
Effects on Serotonin Release
This compound exerts significant control over the release of serotonin from presynaptic terminals, primarily through its potent agonism at 5-HT1B autoreceptors.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in the brains of freely moving animals, providing a direct assessment of neurotransmitter release.
-
Mechanism: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and substances from the extracellular fluid diffuse into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC).
-
This compound's Effect: Systemic administration of 5-HT1B agonists like this compound would be expected to decrease the extracellular concentration of 5-HT in terminal fields, reflecting an inhibition of serotonin release. This is due to the activation of presynaptic 5-HT1B autoreceptors.
[³H]-5-HT Overflow from Brain Slices
This in vitro technique provides a controlled environment to study the modulation of neurotransmitter release.
-
Procedure: Brain slices are incubated with radiolabeled serotonin ([³H]-5-HT) to load the serotonergic terminals. The slices are then superfused with a physiological buffer and electrically stimulated to evoke the release of [³H]-5-HT. The amount of radioactivity in the superfusate is measured as an index of serotonin release.
-
This compound's Effect: this compound has been shown to inhibit the electrically evoked overflow of [³H]-5-HT from rat brain cortex slices in a concentration-dependent manner, confirming its inhibitory effect on serotonin release via presynaptic 5-HT1B receptors.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
-
Tissue Preparation: Rat brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.
-
Assay Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]5-HT for 5-HT1B receptors) and a range of concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex).
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent degradation of serotonin.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally).
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using HPLC with electrochemical or fluorescence detection.
-
Data Presentation: Changes in extracellular serotonin levels are typically expressed as a percentage of the baseline pre-drug levels.
Electrophysiological Recording of Dorsal Raphe Neurons
-
Animal Preparation: Rats are anesthetized, and a craniotomy is performed to expose the area above the dorsal raphe nucleus (DRN).
-
Electrode Placement: A recording microelectrode is lowered into the DRN using stereotaxic coordinates.
-
Neuron Identification: Serotonergic neurons in the DRN are typically identified by their characteristic slow, regular firing pattern (0.5-5 Hz) and long-duration action potentials.
-
Baseline Recording: The spontaneous firing rate of an identified neuron is recorded for a stable baseline period.
-
Drug Administration: this compound or other pharmacological agents are administered systemically or locally via microiontophoresis.
-
Data Acquisition and Analysis: The firing rate of the neuron is continuously recorded, and changes in firing frequency following drug administration are quantified. This compound, as a 5-HT1A agonist, would be expected to decrease the firing rate of DRN serotonergic neurons through activation of somatodendritic 5-HT1A autoreceptors.
Conclusion
This compound's pharmacological profile is characterized by its potent agonism at 5-HT1B receptors, moderate agonism at 5-HT1A receptors, and antagonism at 5-HT3 receptors. This combination of activities leads to a complex regulation of the serotonin system. Its primary effect on serotonergic neurotransmission is the inhibition of serotonin release from presynaptic terminals, mediated by the activation of 5-HT1B autoreceptors. Concurrently, it can modulate serotonin synthesis and the firing rate of serotonergic neurons in the dorsal raphe nucleus through its action on 5-HT1A autoreceptors. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the further development and characterization of this compound and other serotonergic agents for therapeutic applications. The provided quantitative data and experimental frameworks serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Anpirtoline: A Technical Guide for Its Application in Aggression Research
Introduction
Anpirtoline is a potent research chemical that has been instrumental in elucidating the role of the serotonergic system, specifically the 5-HT1B receptor, in the modulation of aggressive behaviors. As a highly selective agonist for the 5-HT1B receptor subtype, this compound provides a valuable tool for researchers in neuroscience and psychopharmacology to investigate the neurobiological underpinnings of aggression. This technical guide offers an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes its associated pathways and workflows for professionals in research and drug development.
Core Mechanism of Action
This compound's primary pharmacological activity is as a potent agonist at the 5-hydroxytryptamine (5-HT) 1B receptor.[1] Binding assays have demonstrated that it binds with significantly higher affinity to the 5-HT1B receptor compared to other serotonin receptor subtypes such as 5-HT1A and 5-HT2.[1] The activation of 5-HT1B receptors, which are Gi/o-protein coupled, leads to the inhibition of adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[1] These receptors are located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors to inhibit serotonin synthesis and release.[2] They are also found postsynaptically in various brain regions implicated in aggression, including the striatum and amygdala.[3]
Beyond its primary target, this compound also exhibits a complex receptor binding profile. It has been shown to act as an antagonist at 5-HT3 receptors, a property that distinguishes it from many other 5-HT1 receptor agonists. This dual action as a 5-HT1B agonist and 5-HT3 antagonist contributes to its unique pharmacological effects. Furthermore, studies indicate that this compound influences dopamine metabolism, increasing it in the cortex, striatum, and midbrain, suggesting a complex interaction between the serotonergic and dopaminergic systems in its anti-aggressive effects.
Data Presentation: Quantitative Analysis
The efficacy and selectivity of this compound can be understood through its receptor binding affinities and its dose-dependent effects on behavior. The following tables summarize key quantitative data from preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| 5-HT1B | 28 nM | Rat Brain Membranes | |
| 5-HT1A | 150 nM | Rat Brain Membranes | |
| 5-HT2 | 1.49 µM | Rat Brain Membranes | |
| 5-HT3 | pKi: 7.53 | Rat Brain Cortical Membranes |
Table 2: Effects of this compound on Aggressive Behavior in Animal Models
| Animal Model | Type of Aggression | This compound Dose Range (mg/kg, i.p.) | Key Findings | Reference(s) |
| Socially Isolated Mice | Resident-Intruder | 1 mg/kg | Specifically antagonized isolation-induced aggressive behaviors. | |
| Male Mice | Species-Typical / Escalated | 0.125 - 1.5 mg/kg | Dose-dependently decreased instigated and frustration-heightened aggression without affecting motor behavior. | |
| AAS-Treated Hamsters | Steroid-Induced | 0.125 - 0.5 mg/kg | Dose-dependently reduced components of the AAS-induced aggressive response, with significant effects at 0.25 mg/kg. | |
| Male Mice | Alcohol-Heightened | 0.125, 0.25, 0.5 mg/kg | Decreased aggression heightened by alcohol consumption. |
Signaling Pathways and Logical Frameworks
Visualizing the molecular and logical pathways of this compound's action is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate these relationships based on established research.
References
Pharmacological Characterization of Anpirtoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anpirtoline is a novel psychotherapeutic agent with a distinct pharmacological profile centered on the serotonergic system. Initially investigated for its potential as an antidepressant and analgesic, its complex interactions with multiple serotonin (5-HT) receptor subtypes have made it a valuable tool for neuropharmacological research. This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.
Core Pharmacological Profile
This compound is a potent and selective agonist at the 5-HT1B and 5-HT1D receptors, with additional affinity for 5-HT1A and 5-HT3 receptors.[1][2] Notably, it acts as an antagonist at the 5-HT3 receptor, a characteristic that contributes to its unique pharmacological effects.[2][3] This dual action as both an agonist and antagonist at different 5-HT receptor subtypes underscores its complex pharmacological nature. The primary mechanism of action for its antidepressant and antinociceptive effects is attributed to its agonist activity at 5-HT1B receptors.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing this compound's interaction with various serotonin receptor subtypes and its functional potency in vitro and in vivo.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Test System | Radioligand | Kᵢ (nM) | Reference |
| 5-HT₁ₐ | Rat brain membranes | Not Specified | 150 | |
| 5-HT₁ₑ | Rat brain membranes | Not Specified | 28 | |
| 5-HT₂ | Rat brain membranes | Not Specified | 1490 | |
| 5-HT₃ | Rat brain cortical membranes | [³H]-(S)-zacopride | 29.5 (pKᵢ = 7.53) |
Table 2: In Vitro Functional Activity of this compound
| Assay | Tissue/Cell Line | Measured Effect | EC₅₀ (nM) | Reference |
| Inhibition of Electrically Evoked [³H]-5-HT Overflow | Rat brain cortex slices | Inhibition of tritium overflow | 55 | |
| Inhibition of Electrically Evoked [³H]-5-HT Overflow | Pig brain cortex slices | Inhibition of tritium overflow | 1190 | |
| 5-HT₃ Receptor Antagonism | N1E-115 neuroblastoma cells | Inhibition of 5-HT-induced [¹⁴C]-guanidinium influx | Apparent pA₂ = 7.78 |
Table 3: In Vivo Efficacy of this compound
| Behavioral Model | Species | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |
| Electrostimulated Pain Test | Mice | Increased pain threshold | 0.52 | |
| Forced Swimming Test | Rats | Increased swimming activity | 4.6 |
Signaling Pathways and Mechanisms of Action
This compound's pharmacological effects are mediated through distinct signaling pathways associated with the 5-HT receptors it targets.
5-HT₁ₑ Receptor Agonism: Inhibition of Adenylate Cyclase
As an agonist at the 5-HT₁ₑ receptor, which is a Gᵢ/ₒ-coupled receptor, this compound inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby modulating the activity of downstream effectors such as protein kinase A (PKA). This mechanism is central to its effects on neurotransmitter release.
References
- 1. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acsu.buffalo.edu [acsu.buffalo.edu]
Anpirtoline: A Technical Guide to its Developmental History and Original Therapeutic Intent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anpirtoline (developmental code name D-16949) is a synthetic serotonin receptor modulator that was investigated for its potential therapeutic applications in major depressive disorder (MDD) and pain management. Despite demonstrating promising preclinical activity, it was never brought to market. This technical guide provides an in-depth overview of the developmental history of this compound, its original therapeutic intent, and the key experimental findings that characterized its pharmacological profile. The document includes a compilation of quantitative data, detailed experimental methodologies for seminal studies, and visualizations of its primary signaling pathway and experimental workflows.
Developmental History and Original Therapeutic Intent
This compound, chemically known as 6-chloro-2-(piperidin-4-ylthio)pyridine, emerged from research programs focused on the development of novel psychotherapeutic agents. Its developmental code, D-16949, suggests its origin within a pharmaceutical discovery pipeline, although the specific developing company is not consistently cited in publicly available literature.
The primary therapeutic targets for this compound were major depressive disorder and the alleviation of pain.[1] This dual focus was driven by the growing understanding of the role of the serotonergic system in both mood regulation and nociception. The developmental rationale was to create a compound with a distinct serotonergic profile that could offer improved efficacy or a different side-effect profile compared to existing treatments.
Pharmacological Profile
This compound is a potent serotonin receptor modulator with a complex binding profile. It acts primarily as a high-affinity agonist at the 5-HT1B receptor.[1] It also exhibits significant affinity for the 5-HT1A receptor and functions as a 5-HT3 receptor antagonist.[1][2] Its affinity for the 5-HT2 receptor is comparatively weak.[1] This unique combination of activities at different serotonin receptor subtypes underpins its observed pharmacological effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue Source | K_i (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Rat hippocampus | 150 |
| 5-HT1B | [125I]Iodocyanopindolol | Rat striatum | 28 |
| 5-HT2 | [3H]Ketanserin | Rat prefrontal cortex | 1490 |
| 5-HT3 | --INVALID-LINK---zacopride | Rat brain cortical membranes | pK_i = 7.53 |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Species | Tissue/Model | Parameter | Value |
| Adenylyl Cyclase Inhibition | Rat | Substantia Nigra | IC50 | 40 nM |
| Inhibition of [3H]5-HT release | Rat | Brain Cortex Slices | EC50 | 55 nM |
| Inhibition of [3H]5-HT release | Pig | Brain Cortex Slices | EC50 | 1190 nM |
| Electrostimulated Pain Test | Mouse | - | ED50 (i.p.) | 0.52 mg/kg |
| Forced Swimming Test | Rat | - | ED50 (i.p.) | 4.6 mg/kg |
Signaling Pathway
As a 5-HT1B receptor agonist, this compound's primary mechanism of action involves the inhibition of adenylyl cyclase. The 5-HT1B receptor is coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key downstream effector. More recent research has indicated that 5-HT1B receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through both Gi/o-dependent and β-arrestin-dependent pathways.
Key Experimental Methodologies
This section provides detailed protocols for the key experiments that were instrumental in characterizing the pharmacological properties of this compound.
Radioligand Binding Assays
These assays were crucial for determining the binding affinity of this compound to various serotonin receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Dissect the specific brain region of interest (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B) from male rats.
-
Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous serotonin.
-
Centrifuge again under the same conditions and resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane suspension.
-
-
Binding Assay:
-
In a final volume of 1 ml, incubate the membrane preparation with the appropriate radioligand and varying concentrations of this compound.
-
For determination of non-specific binding, add a high concentration of a known ligand (e.g., 10 µM 5-HT).
-
Incubate the mixture for a specified time and temperature (e.g., 30 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) using non-linear regression analysis.
-
Adenylyl Cyclase Activity Assay
This assay was used to determine the functional consequence of this compound's binding to 5-HT1B receptors.
Protocol:
-
Tissue Preparation:
-
Dissect the substantia nigra from male rat brains.
-
Homogenize the tissue in a buffer containing 2 mM EGTA and 10 mM HEPES (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes.
-
Use the supernatant for the adenylyl cyclase assay.
-
-
Assay Procedure:
-
The reaction mixture (final volume 0.2 ml) contains: 80 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 0.5 mM EGTA, 0.5 mM IBMX, 10 µM GTP, 1 mM cAMP, an ATP-regenerating system (e.g., 20 mM creatine phosphate and 50 U/ml creatine phosphokinase), and the tissue homogenate.
-
Add forskolin (1 µM) to stimulate adenylyl cyclase activity.
-
Add varying concentrations of this compound or vehicle.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding 0.5 mM [α-32P]ATP.
-
Incubate for 10 minutes at 30°C.
-
Stop the reaction by adding a solution containing 2% sodium dodecyl sulfate, 45 mM ATP, and 1.3 mM cAMP, followed by boiling for 3 minutes.
-
Isolate [32P]cAMP by sequential column chromatography on Dowex 50 and alumina.
-
Quantify the amount of [32P]cAMP formed by liquid scintillation counting.
-
In Vivo Behavioral and Nociceptive Assays
These animal models were essential for evaluating the antidepressant-like and antinociceptive effects of this compound.
This test assesses the ability of a compound to reverse social withdrawal induced by isolation.
Protocol:
-
Induction of Social Deficit:
-
House male mice individually for at least one week.
-
Group-housed mice serve as controls.
-
-
Test Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) to the isolated mice.
-
30 minutes after injection, place an isolated mouse and a group-housed mouse together in a neutral cage.
-
Observe and score the social interaction behaviors (e.g., sniffing, following, grooming) for a defined period (e.g., 5-10 minutes).
-
An increase in social interaction in the this compound-treated isolated mice compared to vehicle-treated isolated mice indicates a positive effect.
-
This test measures the pain threshold by applying a mild electrical stimulus.
Protocol:
-
Apparatus:
-
Use a device capable of delivering a constant electrical current to the mouse's tail.
-
-
Test Procedure:
-
Administer this compound or vehicle i.p. to the mice.
-
At a set time after injection (e.g., 30 minutes), place the mouse in the apparatus.
-
Apply a gradually increasing electrical current to the tail.
-
Record the current intensity at which the mouse vocalizes or shows a clear withdrawal response (the pain threshold).
-
An increase in the pain threshold in this compound-treated mice compared to the vehicle group indicates an antinociceptive effect.
-
This is a widely used model to screen for antidepressant activity, based on the principle of behavioral despair.
References
In Vitro Characterization of Anpirtoline's Serotonergic Activity: A Technical Guide
1.0 Introduction
Anpirtoline is a pharmacologically significant compound recognized for its distinct and potent interactions with the serotonin (5-HT) system. Its unique profile, exhibiting both agonist and antagonist properties at different 5-HT receptor subtypes, makes it a valuable tool for neuropharmacological research. This technical guide provides an in-depth overview of the in vitro methods used to characterize the serotonergic activity of this compound, presenting key binding and functional data, detailed experimental protocols, and visual representations of associated pathways and workflows. The intended audience includes researchers, scientists, and drug development professionals engaged in the study of serotonergic modulation.
2.0 Receptor Binding Profile
The initial step in characterizing a ligand's activity is to determine its affinity for various receptor targets. Radioligand binding assays are employed to quantify the binding affinity (Ki) of this compound to several serotonin receptor subtypes. These studies reveal a high affinity for the 5-HT1B receptor, with notable but lower affinity for 5-HT1A, 5-HT2, and 5-HT3 receptors.
Binding assays using rat brain membranes have demonstrated that this compound binds with the highest affinity to the 5-HT1B receptor.[1] Specifically, studies on rat brain cortical membranes showed this compound inhibits the binding of specific radioligands to 5-HT3 recognition sites.[2][3]
Table 1: this compound Binding Affinities (Ki) at Serotonin Receptors
| Receptor Subtype | Tissue / Cell Line | Ki Value | Reference |
|---|---|---|---|
| 5-HT1B | Rat Brain Membranes | 28 nM | [1] |
| 5-HT1A | Rat Brain Membranes | 150 nM | [1] |
| 5-HT2 | Rat Brain Membranes | 1.49 µM (1490 nM) |
| 5-HT3 | Rat Brain Cortical Membranes | ~29.5 nM (calculated from pKi of 7.53) | |
3.0 Functional Activity
Following binding affinity determination, functional assays are critical to elucidate whether the ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This compound exhibits a dual-action profile, functioning as a potent agonist at 5-HT1B receptors and an antagonist at 5-HT3 receptors.
3.1 Agonist Activity at 5-HT1B Receptors
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound demonstrates classic 5-HT1B agonist activity by inhibiting forskolin-stimulated adenylyl cyclase activity in homogenates from the rat substantia nigra. Furthermore, its agonist properties are evident in its ability to inhibit the electrically evoked release of tritium-labeled 5-HT from brain slices.
Table 2: this compound Functional Agonist Activity
| Assay | Receptor | Tissue / Cell Line | Metric (EC50) | Reference |
|---|---|---|---|---|
| Inhibition of [3H]-5-HT Release | 5-HT1B | Rat Brain Cortex Slices | 55 nM | |
| Inhibition of [3H]-5-HT Release | 5-HT1B | Pig Brain Cortex Slices | 1190 nM |
| Inhibition of Adenylyl Cyclase | 5-HT1B | Rat Substantia Nigra Homogenates| Concentration-dependent | |
3.2 Antagonist Activity at 5-HT3 Receptors
In contrast to its activity at 5-HT1B receptors, this compound acts as an antagonist at 5-HT3 receptors. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, causing neuronal depolarization. This compound blocks this action. In N1E-115 neuroblastoma cells, this compound concentration-dependently inhibits the 5-HT-induced influx of cations, measured using [14C]-guanidinium. This blockade shifts the concentration-response curve for 5-HT to the right, a hallmark of competitive antagonism.
Table 3: this compound Functional Antagonist Activity
| Assay | Receptor | Tissue / Cell Line | Metric (pA2) | Reference |
|---|
| Inhibition of [14C]-Guanidinium Influx | 5-HT3 | N1E-115 Neuroblastoma Cells | 7.78 | |
4.0 Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the core protocols used to characterize this compound's serotonergic activity.
4.1 Radioligand Binding Assay Protocol
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a specific high-affinity radioligand.
-
Membrane Preparation: The tissue of interest (e.g., rat brain cortex) is homogenized in a cold buffer and centrifuged at low speed to remove nuclei and debris. The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-(S)-zacopride for 5-HT3 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). A parallel incubation is run with a high concentration of a known non-radioactive ligand to determine non-specific binding.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
4.2 Adenylyl Cyclase Inhibition Assay Protocol
This functional assay measures the ability of a Gi-coupled receptor agonist to inhibit the production of cAMP.
-
Tissue Preparation: Homogenates from a brain region rich in the target receptor (e.g., rat substantia nigra for 5-HT1B) are prepared in a suitable buffer.
-
Assay Reaction: The homogenate is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase to ensure a measurable baseline of cAMP production). Increasing concentrations of this compound are added to test for inhibition.
-
Termination and Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is plotted against the concentration of this compound to determine its potency (EC50).
4.3 Cation Influx Assay Protocol (for 5-HT3)
This assay is used to functionally characterize ligand-gated ion channels like the 5-HT3 receptor by measuring the flow of ions through the channel upon activation.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Anpirtoline: A Technical Guide to its Role as a Serotonin Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anpirtoline (6-chloro-2-(piperidin-4-ylthio)pyridine) is a psychoactive compound that exhibits a complex pharmacological profile as a modulator of the serotonin (5-hydroxytryptamine, 5-HT) system. This technical guide provides an in-depth analysis of this compound's interactions with various serotonin receptor subtypes. It details the compound's binding affinities, functional activities, and the associated intracellular signaling pathways. Furthermore, this document outlines the experimental methodologies used to characterize these interactions, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a piperidinylthiopyridine derivative that has been investigated for its potential therapeutic effects, including antinociceptive and antidepressant-like properties. Its mechanism of action is primarily centered on its ability to modulate serotonergic neurotransmission through direct interaction with multiple 5-HT receptor subtypes. This guide will focus on the core aspects of this compound's pharmacology at the molecular level, providing quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades.
Chemical Properties
-
IUPAC Name: 6-chloro-2-(piperidin-4-ylthio)pyridine
-
Chemical Formula: C₁₀H₁₃ClN₂S
-
Molecular Weight: 228.74 g/mol
-
Structure:
-
A pyridine ring substituted with a chlorine atom.
-
A piperidine ring linked to the pyridine ring via a thioether bridge.
-
Interaction with Serotonin Receptors
This compound displays a distinct profile of activity across several major serotonin receptor families. It acts as a potent agonist at the 5-HT1B receptor, an agonist at the 5-HT1A receptor, exhibits weaker affinity for the 5-HT2 receptor, and functions as an antagonist at the 5-HT3 receptor.
Binding Affinity
The binding affinity of this compound for various serotonin receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.
| Receptor Subtype | Kᵢ (nM) | Reference |
| 5-HT₁ₐ | 150 | [1][2] |
| 5-HT₁ₑ | 28 | [1][2] |
| 5-HT₂ | 1490 | [1] |
| 5-HT₃ | 29.5 (pKi 7.53) |
Functional Activity
This compound's functional activity varies depending on the receptor subtype, demonstrating both agonistic and antagonistic properties.
| Receptor Subtype | Functional Activity | Potency | Assay | Reference |
| 5-HT₁ₑ | Agonist | EC₅₀ = 55 nM (rat brain cortex) | Inhibition of electrically evoked [³H]-5-HT overflow | |
| 5-HT₁ₑ | Agonist | EC₅₀ = 1190 nM (pig brain cortex) | Inhibition of electrically evoked [³H]-5-HT overflow | |
| 5-HT₃ | Antagonist | pA₂ = 7.78 | Inhibition of 5-HT-induced [¹⁴C]-guanidinium influx |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with serotonin receptors.
Radioligand Binding Assay for 5-HT Receptor Subtypes
This protocol describes a general method for determining the binding affinity of this compound for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂ receptors using a competitive binding assay.
-
Objective: To determine the inhibition constant (Kᵢ) of this compound at specific 5-HT receptor subtypes.
-
Materials:
-
Rat brain membranes (e.g., from cortex for 5-HT₂ or hippocampus for 5-HT₁ₐ) or cell lines expressing the specific human receptor subtype.
-
Radioligand appropriate for the target receptor:
-
5-HT₁ₐ: [³H]8-OH-DPAT
-
5-HT₁ₑ: [¹²⁵I]Iodocyanopindolol
-
5-HT₂: [³H]Ketanserin
-
-
This compound hydrochloride
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the incubation buffer, the appropriate radioligand at a concentration near its Kₑ, and either a dilution of this compound, buffer (for total binding), or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Radioligand Binding Assay Workflow
Forskolin-Stimulated Adenylate Cyclase Activity Assay
This functional assay is used to determine the agonistic activity of this compound at Gᵢ/ₒ-coupled receptors like 5-HT₁ₐ and 5-HT₁ₑ.
-
Objective: To measure the ability of this compound to inhibit adenylate cyclase activity.
-
Materials:
-
Homogenates from rat substantia nigra or cells expressing the receptor of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 1 mM ATP, and an ATP regenerating system).
-
Forskolin
-
This compound hydrochloride
-
cAMP standard
-
Reagents for cAMP quantification (e.g., a competitive enzyme immunoassay kit).
-
-
Procedure:
-
Pre-incubate the membrane homogenates with various concentrations of this compound for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding a fixed concentration of forskolin to stimulate adenylate cyclase, and ATP as the substrate.
-
Allow the reaction to proceed for a defined time (e.g., 10 minutes).
-
Terminate the reaction by heating the samples.
-
Centrifuge the samples to pellet the membranes.
-
Measure the amount of cAMP produced in the supernatant using a suitable quantification method.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
[¹⁴C]-Guanidinium Influx Assay for 5-HT₃ Receptor Antagonism
This assay measures the ability of this compound to block the ion channel of the 5-HT₃ receptor.
-
Objective: To determine the pA₂ value of this compound as a 5-HT₃ receptor antagonist.
-
Materials:
-
N1E-115 neuroblastoma cells, which endogenously express 5-HT₃ receptors.
-
Assay buffer (e.g., HEPES-buffered saline).
-
[¹⁴C]-Guanidinium chloride.
-
Serotonin (5-HT) as the agonist.
-
This compound hydrochloride.
-
-
Procedure:
-
Culture N1E-115 cells in 24-well plates to near confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 20 minutes at room temperature.
-
Initiate the influx by adding a solution containing a fixed concentration of 5-HT and [¹⁴C]-guanidinium.
-
Allow the influx to proceed for a short duration (e.g., 2.5 minutes).
-
Terminate the influx by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of the linear regression gives the pA₂ value.
-
Signaling Pathways
This compound modulates distinct intracellular signaling pathways through its interaction with different 5-HT receptor subtypes.
5-HT₁ₐ and 5-HT₁ₑ Receptor Signaling
Both 5-HT₁ₐ and 5-HT₁ₑ receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to inhibitory G-proteins of the Gᵢ/Gₒ family. Agonism by this compound at these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This in turn reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.
5-HT₁ₐ/₁ₑ Receptor Signaling Pathway
5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor, for which this compound has low affinity, is coupled to the Gq/11 family of G-proteins. Activation of this receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
5-HT₂ₐ Receptor Signaling Pathway
5-HT₃ Receptor Signaling
Unlike the other serotonin receptors discussed, the 5-HT₃ receptor is a ligand-gated ion channel. When an agonist binds, the channel opens, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the neuronal membrane and an excitatory postsynaptic potential. This compound acts as an antagonist at this receptor, preventing the channel from opening in the presence of serotonin.
5-HT₃ Receptor Antagonism by this compound
Conclusion
This compound is a versatile serotonin receptor modulator with a distinct pharmacological profile. Its high-affinity agonism at 5-HT₁ₑ receptors, coupled with agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₃ receptors, underscores the complexity of its potential physiological effects. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential and mechanistic intricacies of this compound and similar compounds. A thorough understanding of its interactions with various 5-HT receptor subtypes and their downstream signaling pathways is crucial for the rational design of novel therapeutics targeting the serotonergic system.
References
Anpirtoline: A Technical Guide for Researchers
Anpirtoline , with the developmental code name D-16949, is a potent and centrally acting serotonin receptor modulator.[1] This technical guide provides an in-depth overview of this compound's chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identification
| Identifier | Value |
| CAS Number | 98330-05-3 (free base)[2] |
| 99201-87-3 (hydrochloride) | |
| IUPAC Name | 2-chloro-6-(piperidin-4-yl)sulfanylpyridine[2] |
| Other Names | D-16949, 6-Chloro-2-(piperidinyl-4-thio)pyridine[2] |
| Molecular Formula | C10H13ClN2S[2] |
| Molar Mass | 228.74 g/mol |
Pharmacological Profile
This compound exhibits a complex pharmacological profile, primarily acting as a high-affinity agonist at the serotonin 5-HT1B receptor. It also demonstrates significant affinity for other serotonin receptor subtypes, functioning as a ligand at 5-HT1A and 5-HT1D receptors and as an antagonist at the 5-HT3 receptor. Its affinity for the 5-HT2 receptor is comparatively weak. This mixed receptor activity contributes to its diverse pharmacological effects, which include antidepressant-like, antinociceptive (pain-relieving), and aggression-reducing properties.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50, ED50) of this compound at various serotonin receptors.
| Parameter | Receptor | Species | Value | Reference |
| Ki | 5-HT1B | Rat | 28 nM | |
| Ki | 5-HT1A | Rat | 150 nM | |
| Ki | 5-HT2 | Rat | 1.49 µM | |
| pKi | 5-HT3 | Rat | 7.53 | |
| EC50 | 5-HT Autoreceptor (rat brain cortex slices) | Rat | 55 nM | |
| EC50 | 5-HT Autoreceptor (pig brain cortex slices) | Pig | 1190 nM | |
| ED50 | Electrostimulated pain test | Mouse | 0.52 mg/kg, i.p. | |
| ED50 | Forced swimming test | Rat | 4.6 mg/kg, i.p. | |
| ED50 | Discriminative stimulus effects | Rat | 0.31 mg/kg, i.p. |
Signaling Pathways
This compound's primary mechanism of action involves the activation of the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). This interaction leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
Additionally, this compound acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. By blocking this receptor, this compound prevents the influx of cations that is normally induced by serotonin, a mechanism that contributes to its antiemetic effects.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of this compound for various receptors.
Objective: To determine the inhibition constant (Ki) of this compound for serotonin receptors.
General Protocol:
-
Membrane Preparation: Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]-(S)-zacopride for the 5-HT3 receptor) and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay is used to determine the effect of this compound on the activity of adenylyl cyclase, the enzyme responsible for cAMP production.
Objective: To measure the inhibition of forskolin-stimulated adenylyl cyclase activity by this compound.
General Protocol:
-
Homogenate Preparation: Homogenates from a specific brain region (e.g., rat substantia nigra) are prepared.
-
Assay Mixture: The homogenates are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase).
-
Treatment: Varying concentrations of this compound are added to the assay mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination: The reaction is stopped, often by heating.
-
cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive protein binding assay or other sensitive methods like HPLC or fluorometric assays.
-
Data Analysis: The results are analyzed to determine the concentration-dependent inhibition of adenylyl cyclase activity by this compound.
Forced Swim Test (Porsolt Test)
This is a widely used behavioral assay to screen for antidepressant-like activity.
Objective: To assess the effect of this compound on the duration of immobility in rats or mice subjected to a forced swimming session.
Protocol for Rats:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Pre-test Session: On the first day, each rat is placed in the cylinder for a 15-minute habituation session.
-
Test Session: 24 hours later, the rats are administered this compound or a vehicle control. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back in the water for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Electrostimulated Pain Test
This test is used to evaluate the antinociceptive (pain-relieving) properties of a compound.
Objective: To determine the effect of this compound on the pain threshold in mice.
General Protocol:
-
Apparatus: An apparatus capable of delivering a controlled electrical stimulus to the mouse's tail or paws.
-
Procedure: An increasing level of electrical current is applied to the animal.
-
Response Measurement: The pain threshold is determined by observing the animal's response, which may include flinching, jumping, or vocalization.
-
Treatment: this compound or a vehicle is administered prior to the test, and the change in the pain threshold is measured. An increase in the pain threshold indicates an analgesic effect.
Social Behavior Deficit Test
This assay is used to assess the effects of a compound on social interaction and aggression.
Objective: To evaluate the ability of this compound to reverse social isolation-induced behavioral deficits in mice.
General Protocol:
-
Induction of Social Deficit: Mice are socially isolated for a period of time to induce deficits in social behavior.
-
Resident-Intruder Paradigm: An unfamiliar "intruder" mouse is introduced into the home cage of the socially isolated "resident" mouse.
-
Behavioral Observation: The social interactions between the two mice are recorded and scored. This can include behaviors such as sniffing, following, and aggressive encounters.
-
Treatment: this compound is administered to the resident mouse prior to the introduction of the intruder, and its effects on social behavior are quantified. The reversal of social withdrawal or a reduction in aggression is a key outcome measure.
References
Methodological & Application
Anpirtoline Protocol for In Vivo Behavioral Studies in Rodents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anpirtoline is a potent and selective 5-HT1B receptor agonist with additional affinity for 5-HT1A and 5-HT3 receptors.[1] This profile makes it a valuable research tool for investigating the role of the serotonergic system in various physiological and pathological processes. In preclinical rodent models, this compound has demonstrated antidepressant-like, anxiolytic-like, and anti-aggressive effects.[1][2] These application notes provide detailed protocols for utilizing this compound in common behavioral assays in rodents to assess these effects.
Mechanism of Action
This compound primarily acts as an agonist at the 5-HT1B receptor, which is a G-protein coupled receptor negatively coupled to adenylyl cyclase through a Gi/o protein.[1] Activation of 5-HT1B receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling effects. This mechanism is thought to underlie its modulatory effects on neurotransmitter release and neuronal excitability.
Data Presentation: Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various rodent behavioral models.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Ki (nM) |
| 5-HT1B | 28 |
| 5-HT1A | 150 |
| 5-HT2 | 1490 |
| 5-HT3 | 30 |
(Data sourced from radioligand binding studies in rat brain membranes)[1]
Table 2: this compound Efficacy in Rodent Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Primary Effect |
| Forced Swim Test | Rat | Intraperitoneal (i.p.) | ED50 = 4.6 mg/kg | Antidepressant-like (increased swimming) |
| Electrostimulated Pain Test | Mouse | Intraperitoneal (i.p.) | ED50 = 0.52 mg/kg | Antinociceptive (increased pain threshold) |
| Light-Dark Box Test | Mouse | Intraperitoneal (i.p.) | 1.0 ng/kg - 1.0 µg/kg | Anxiolytic-like (increased time in light) |
| Social Interaction (Resident-Intruder) | Mouse | Intraperitoneal (i.p.) | 0.125 - 1.5 mg/kg | Anti-aggressive (decreased aggression) |
Experimental Protocols
This compound Administration Protocol
Vehicle Preparation: this compound hydrochloride is soluble in water or saline. For in vivo administration, it is typically dissolved in sterile 0.9% saline.
Administration Route and Volume: The most common route of administration for this compound in rodent behavioral studies is intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight, typically at 5-10 ml/kg.
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of any experiment. They should also be habituated to the handling and injection procedures to minimize stress-induced variability in the behavioral data.
Forced Swim Test (FST) Protocol
Objective: To assess antidepressant-like activity.
Apparatus:
-
A transparent Plexiglas cylinder (20 cm diameter, 40 cm height for rats; 15 cm diameter, 25 cm height for mice).
-
The cylinder is filled with water (23-25°C) to a depth of 15 cm for rats and 10 cm for mice, preventing the animal from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute session. This session serves to induce a state of behavioral despair.
-
After the session, remove the animal, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): Administer this compound or vehicle 30 minutes before the test session.
-
Place the animal back into the swim cylinder for a 5-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Light-Dark Box Test Protocol
Objective: To assess anxiolytic-like activity.
Apparatus:
-
A rectangular box divided into a small, dark compartment (1/3 of the total area) and a large, brightly illuminated compartment (2/3 of the total area).
-
An opening (5x5 cm) in the partition allows the animal to move freely between the two compartments.
Procedure:
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the following parameters using a video tracking system:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity (total distance traveled).
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.
Social Interaction Test (Resident-Intruder) Protocol
Objective: To assess anti-aggressive effects.
Apparatus:
-
A standard rodent cage (the "resident's" home cage).
Procedure:
-
House male mice individually for at least 3 weeks to induce territorial aggression (residents).
-
Administer this compound or vehicle to the resident mouse 30 minutes before the test.
-
Introduce an unfamiliar, group-housed male mouse (the "intruder") into the resident's cage.
-
Observe and record the social interaction for a period of 10 minutes.
-
Score the duration and frequency of aggressive behaviors initiated by the resident, such as tail rattling, biting, and attacks.
Data Analysis: A reduction in the frequency and duration of aggressive behaviors in the this compound-treated resident mice compared to the vehicle-treated group indicates an anti-aggressive effect.
Mandatory Visualizations
References
Anpirtoline Administration in Rodent Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Anpirtoline exhibits a complex pharmacological profile, acting as an agonist at 5-HT1A and 5-HT1B receptors and an antagonist at 5-HT3 receptors.[1][2][3] Its anxiolytic-like effects are believed to be mediated through the modulation of these serotonergic pathways. The affinity of this compound for these receptors has been quantified in radioligand binding studies.[2]
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 151[2] |
| 5-HT1B | 28 |
| 5-HT3 | 30 |
Signaling Pathways
The anxiolytic effects of this compound are mediated by its interaction with key serotonin receptors, each linked to distinct intracellular signaling cascades that regulate neuronal excitability and communication within anxiety-related circuits.
Caption: this compound's multifaceted mechanism of action on key serotonin receptors.
Experimental Protocols and Data
Light-Dark Box Test
The light-dark box test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test is based on the innate aversion of rodents to brightly illuminated areas and their natural tendency to explore novel environments. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow ```dot digraph "Light_Dark_Box_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Habituation [label="Acclimatize animal to testing room\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Administer this compound or Vehicle (i.p.)", fillcolor="#FBBC05", fontcolor="#202124"]; Wait [label="Waiting Period\n(e.g., 30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Placement [label="Place animal in the center of the light compartment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test [label="Allow free exploration for a set duration\n(e.g., 5-10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recording [label="Record behavioral parameters via video tracking", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Analyze data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Habituation [color="#5F6368"]; Habituation -> Drug_Admin [color="#5F6368"]; Drug_Admin -> Wait [color="#5F6368"]; Wait -> Placement [color="#5F6368"]; Placement -> Test [color="#5F6368"]; Test -> Recording [color="#5F6368"]; Recording -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; }
Caption: Workflow for the elevated plus-maze test.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Animals: Both mice and rats are commonly used.
-
Procedure: a. Habituate the animals to the testing room for at least 30-60 minutes prior to testing. b. Administer this compound or vehicle. c. After the appropriate waiting period, place the animal on the central platform of the maze, facing one of the open arms. d. Allow the animal to explore the maze for a fixed period, typically 5 minutes. e. Record the session using a video camera positioned above the maze. f. Analyze the recording for the following parameters:
- Number of entries into the open and closed arms.
- Time spent in the open and closed arms.
- Total distance traveled.
- Rearing and head-dipping behaviors. g. Clean the maze thoroughly between trials.
Quantitative Data:
As of the latest literature review, specific quantitative data on the effects of this compound in the elevated plus-maze test are not available. It is hypothesized that as a 5-HT1B receptor agonist, this compound may produce anxiogenic-like effects in this paradigm. However, another study suggests that 5-HT1B receptor agonists can have anxiolytic properties. Further research is required to determine the precise effects of this compound in this model.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. Anxiety is inferred from the animal's tendency to remain in the periphery of the open field (thigmotaxis) versus exploring the more "exposed" central area.
Experimental Workflow
Caption: Workflow for the open field test.
Protocol:
-
Apparatus: A square or circular arena with walls, open from the top. The floor is typically divided into a central zone and a peripheral zone.
-
Animals: Mice and rats are frequently used.
-
Procedure: a. Acclimatize the animals to the testing room for 30-60 minutes. b. Administer this compound or vehicle. c. Following the waiting period, gently place the animal in the center of the open field. d. Allow the animal to explore the arena for a predetermined time (e.g., 5-10 minutes). e. Record the session with an overhead video camera. f. Analyze the recording for parameters such as:
- Time spent in the center versus the periphery.
- Number of entries into the center zone.
- Total distance traveled (locomotor activity).
- Rearing frequency.
- Defecation and urination (as measures of emotionality). g. Clean the apparatus thoroughly after each trial.
Quantitative Data:
Specific quantitative data regarding the effects of this compound in the open field test are not available in the current body of scientific literature. Studies with other 5-HT1A receptor agonists have shown varied effects on locomotor activity and time spent in the center, sometimes with no significant changes.
Conclusion
This compound demonstrates clear anxiolytic-like properties in the mouse light-dark box test. Its complex pharmacology, involving agonist activity at 5-HT1A and 5-HT1B receptors and antagonist activity at 5-HT3 receptors, provides a unique profile for modulating anxiety. The provided protocols for the elevated plus-maze and open field tests offer a framework for further investigation into the behavioral effects of this compound. Future studies are warranted to generate quantitative data in these models to build a more comprehensive understanding of this compound's potential as a therapeutic agent for anxiety disorders.
References
- 1. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like actions of this compound in a mouse light-dark aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anpirtoline in Electrostimulated Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anpirtoline is a novel piperidine derivative that has demonstrated significant antinociceptive and antidepressant-like properties in preclinical studies.[1] Its primary mechanism of action is as a potent agonist at the 5-HT1B serotonin receptor, with additional affinity for the 5-HT1A receptor and antagonistic effects at the 5-HT3 receptor.[1][2][3] These characteristics make this compound a compound of interest for the investigation of pain modulation, particularly in the context of electrostimulated pain models, which are widely used to assess the efficacy of analgesic compounds.
These application notes provide a comprehensive overview of the use of this compound in electrostimulated pain models, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound's antinociceptive effects are primarily attributed to its agonist activity at 5-HT1B and 5-HT1A receptors.[1] The activation of these receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylate cyclase activity. This signaling cascade ultimately results in a reduction in neuronal excitability and the inhibition of neurotransmitter release, thereby dampening the transmission of pain signals.
The antinociceptive activity of this compound in electrostimulated pain models can be reversed by pretreatment with non-selective serotonin receptor antagonists such as cyproheptadine, and by the 5-HT1B receptor antagonist propranolol. This further supports the crucial role of the serotonergic system in mediating the analgesic effects of this compound. Additionally, this compound exhibits antagonist properties at the 5-HT3 receptor, which may also contribute to its pharmacological profile.
Figure 1: this compound's signaling pathway at the 5-HT1B receptor.
Data Presentation
The following tables summarize the quantitative data regarding this compound's receptor binding affinities and its efficacy in an electrostimulated pain model.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| 5-HT1B | 28 |
| 5-HT1A | 150 |
| 5-HT2 | 1490 |
Table 2: Efficacy of this compound in an Electrostimulated Pain Model in Mice
| Test | Route of Administration | ED50 (mg/kg) |
| Electrostimulated Pain Test | Intraperitoneal (i.p.) | 0.52 |
Experimental Protocols
The following is a detailed protocol for assessing the antinociceptive effects of this compound using a common electrostimulated pain model, the tail-flick test.
Protocol: Tail-Flick Test for Analgesia Assessment
1. Objective: To evaluate the dose-dependent antinociceptive effect of this compound by measuring the latency of the tail-flick response to a noxious electrical stimulus.
2. Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male or female mice (e.g., CD-1 or C57BL/6), 20-25 g
-
Tail-flick analgesia meter with an electrode for electrical stimulation
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
3. Experimental Procedure:
-
Acclimatization: Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment.
-
Baseline Latency:
-
Gently restrain each mouse and place its tail over the stimulating electrode of the tail-flick meter.
-
Apply a brief electrical stimulus and record the time it takes for the mouse to flick its tail. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) should be established. If the mouse does not respond within this time, the stimulus is terminated, and the cut-off time is recorded.
-
Repeat the baseline measurement 2-3 times for each animal with a 5-10 minute interval and calculate the mean.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Divide the animals into groups (e.g., vehicle control, and multiple this compound dose groups). A minimum of 8-10 animals per group is recommended.
-
Administer the vehicle (saline) or this compound solution i.p. at the desired doses (e.g., based on the ED50 of 0.52 mg/kg).
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again as described in the baseline measurement step.
-
-
Data Analysis:
-
The antinociceptive effect is typically expressed as the Maximum Possible Effect (% MPE), calculated using the following formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, followed by a post-hoc test to compare the effects of different doses of this compound with the vehicle control group.
-
The ED50 value can be calculated from the dose-response curve.
-
Figure 2: Experimental workflow for the tail-flick test.
Logical Relationships in Pain Modulation
The antinociceptive effect of this compound is a result of a cascade of events initiated by its interaction with specific serotonin receptors. The logical flow of this process, from receptor binding to the ultimate analgesic outcome, is depicted below.
Figure 3: Logical flow of this compound's antinociceptive action.
This compound demonstrates potent antinociceptive properties in electrostimulated pain models, primarily through its agonist activity at 5-HT1B and 5-HT1A receptors. The provided data and protocols offer a framework for researchers to further investigate the analgesic potential of this compound and similar compounds. Careful adherence to established experimental procedures and appropriate data analysis are crucial for obtaining reliable and reproducible results in the study of pain modulation.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Anpirtoline Hydrochloride for In Vivo Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Anpirtoline hydrochloride for in vivo injections. This compound hydrochloride is a potent and selective 5-HT1B receptor agonist used in research to investigate its effects on the central nervous system, including its potential antinociceptive and antidepressant-like activities.[1][2] Proper preparation of this compound for in vivo studies is critical to ensure accurate and reproducible results.
Physicochemical Properties and Solubility
This compound hydrochloride is a synthetic compound that appears as a white to off-white or light yellow solid.[1][3] It is crucial to understand its solubility characteristics to prepare stable and effective injectable solutions.
| Property | Value | Reference |
| Molecular Weight | 265.2 g/mol | [4] |
| Solubility | ||
| Water | Up to 100 mM | |
| DMSO | Up to 100 mM |
Storage and Stability
Proper storage of this compound hydrochloride in both solid form and solution is essential to maintain its integrity and activity.
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid | +4°C | Up to 12 months | Store under desiccating conditions. | |
| Solid | -20°C | Up to 24 months | Tightly sealed vial. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Sealed storage, away from moisture. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Sealed storage, away from moisture. | |
| Working Solution (for in vivo use) | Room Temperature | Same day use | It is recommended to prepare freshly. |
Experimental Protocols for In Vivo Injection Preparation
The choice of vehicle for in vivo administration depends on the required concentration, route of administration, and the specific experimental design. Below are several validated protocols for preparing this compound hydrochloride solutions.
Protocol 1: Saline-Based Solution
This is the simplest formulation, suitable for lower concentrations where this compound hydrochloride is readily soluble in an aqueous vehicle.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride solution (Saline)
-
Sterile tubes and filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound hydrochloride powder.
-
Add the sterile saline to the powder.
-
Vortex or sonicate briefly to aid dissolution.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile tube.
-
Prepare fresh on the day of the experiment.
Protocol 2: DMSO and Co-solvent-Based Solutions
For higher concentrations or to improve stability, co-solvents are often necessary. It is crucial to minimize the final concentration of organic solvents like DMSO to avoid toxicity in animals.
Vehicle Formulations:
| Formulation | Composition | Achievable Solubility | Reference |
| A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.43 mM) | |
| B | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.43 mM) | |
| C | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.43 mM) |
Procedure for Formulation A (Example):
-
Prepare Stock Solution: Dissolve this compound hydrochloride in DMSO to make a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Final Dilution: Add saline to reach the final desired volume and concentration.
-
Vortex gently to ensure homogeneity. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Prepare fresh on the day of injection.
Diagrams
Caption: Workflow for preparing this compound hydrochloride injection.
Caption: Storage guidelines for this compound hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride, 5-HT1B receptor agonist (CAS 99201-87-3) | Abcam [abcam.com]
Application Notes and Protocols: Anpirtoline Dosage for Studying Social Interaction in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anpirtoline is a potent and selective agonist for the serotonin 1B receptor (5-HT1B).[1] In preclinical research, particularly in murine models, this compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various social behaviors. These behaviors range from aggression and social anxiety to sociability and preference for social novelty. This document provides detailed application notes and standardized protocols for utilizing this compound to study social interaction in mice, ensuring reproducibility and comparability of data across different research settings.
Mechanism of Action: 5-HT1B Receptor Signaling
This compound exerts its effects by binding to and activating 5-HT1B receptors, which are G protein-coupled receptors. The activation of these receptors initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and influences downstream effectors. Ultimately, this signaling pathway can lead to the modulation of neurotransmitter release, including serotonin and dopamine, thereby influencing various aspects of social behavior.[2]
References
In Vitro Application of Anpirtoline in Cultured Neurons: Application Notes and Protocols
For Research Use Only.
Introduction
Anpirtoline is a potent and selective psychoactive agent primarily recognized for its high affinity as an agonist at the serotonin 5-HT1B receptor.[1][2] It also demonstrates significant, though lower, affinity for the 5-HT1A receptor and acts as an antagonist at the 5-HT3 receptor.[1][3][4] This unique pharmacological profile makes this compound a valuable tool for in vitro studies in cultured neurons to investigate the roles of these specific serotonin receptor subtypes in neuronal signaling, excitability, and plasticity. These application notes provide a summary of this compound's quantitative effects, key signaling pathways, and detailed protocols for its use in neuronal cell culture experiments.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the binding affinities and functional potencies of this compound at various serotonin (5-HT) receptors as determined in rodent brain tissues and cell lines. This data is crucial for designing experiments with appropriate concentration ranges.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Source Tissue / Cell Line |
| 5-HT1B | 28 | Rat Brain Membranes |
| 5-HT1A | 150 - 151 | Rat Brain Membranes |
| 5-HT3 | ~29.5 (pKi = 7.53) | Rat Brain Cortical Membranes |
| 5-HT2 | 1490 | Rat Brain Membranes |
| Data compiled from references and. |
Table 2: Functional Activity of this compound in In Vitro Assays
| Assay | Effect | Potency | Source Tissue / Cell Line |
| Adenylate Cyclase Activity | Inhibition of forskolin-stimulated activity | - | Rat Substantia Nigra Homogenates |
| [3H]-5-HT Release | Inhibition of electrically evoked overflow | EC50 = 55 nM | Rat Brain Cortex Slices |
| [14C]-Guanidinium Influx | Inhibition of 5-HT-induced influx (Antagonist) | Apparent pA2 = 7.78 | N1E-115 Neuroblastoma Cells |
| Data compiled from references and. |
Signaling Pathways
This compound's dual action as an agonist at 5-HT1B receptors and an antagonist at 5-HT3 receptors allows for the modulation of distinct intracellular signaling cascades.
5-HT1B Receptor Agonism
As a G-protein coupled receptor, the 5-HT1B receptor is negatively coupled to adenylate cyclase via the Gi/o protein subunit. Activation by this compound leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This cascade is fundamental to the modulatory effects of this compound on neuronal function, including the inhibition of neurotransmitter release.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin typically leads to a rapid influx of cations (Na⁺, Ca²⁺), causing neuronal depolarization. This compound acts as an antagonist at this receptor, blocking the ion channel and preventing serotonin-induced depolarization. This action is relevant for studying fast synaptic transmission and neuronal excitability.
Experimental Workflow
A typical workflow for investigating the effects of this compound on cultured neurons involves several stages, from culture preparation to functional endpoint analysis.
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol provides a general method for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents, which can then be used for this compound treatment.
Principle: Primary neurons are isolated from embryonic rodent brain tissue through enzymatic and mechanical dissociation and are cultured in a serum-free medium that supports their survival and differentiation.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection tools (sterile scissors, forceps)
-
Hank's Balanced Salt Solution (HBSS)
-
Trypsin or Papain solution
-
Plating Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
70% Ethanol
Procedure:
-
Coating: Coat culture vessels with Poly-D-lysine (100 µg/mL) overnight at 37°C. Wash thoroughly with sterile water and allow to dry completely before use.
-
Dissection: Euthanize the pregnant dam according to approved institutional protocols. Isolate the embryos and dissect the desired brain region (cortex or hippocampus) in ice-cold HBSS.
-
Digestion: Transfer the tissue to a tube containing a pre-warmed enzymatic solution (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 10-15 minutes.
-
Dissociation: Stop the digestion by adding a serum-containing medium or a trypsin inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed Plating Medium, and count the viable cells. Plate the neurons at a desired density (e.g., 1,000–5,000 cells/mm²) onto the coated vessels.
-
Maintenance: Incubate at 37°C in a 5% CO₂ humidified incubator. Perform a partial media change every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for specific serotonin receptors in membranes prepared from cultured neurons.
Principle: The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a specific radiolabeled ligand for binding to receptors in a neuronal membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of this compound for the receptor.
Materials:
-
Cultured neurons
-
Lysis Buffer (e.g., cold 50 mM Tris-HCl)
-
Radiolabeled ligand (e.g., [³H]-GR125743 for 5-HT1B)
-
Unlabeled this compound stock solution
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail and counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Scrape cultured neurons into ice-cold Lysis Buffer. Homogenize the cells and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in Assay Buffer.
-
Assay Setup: In a 96-well plate, add neuronal membranes (50-120 µg protein), a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Define Non-Specific Binding: Include wells with a high concentration of a known non-radioactive ligand to determine non-specific binding.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Adenylate Cyclase Activity Assay
This protocol measures the functional effect of this compound on the 5-HT1B receptor by quantifying its ability to inhibit adenylate cyclase and reduce cAMP production.
Principle: this compound's activation of Gi/o-coupled 5-HT1B receptors inhibits the enzyme adenylate cyclase. This assay typically involves stimulating the enzyme with forskolin and then measuring the degree to which this compound can inhibit this stimulation by quantifying intracellular cAMP levels, often using a competitive immunoassay (e.g., ELISA) or HPLC.
Materials:
-
Cultured neurons treated with this compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
Commercial cAMP assay kit (e.g., ELISA-based) or HPLC system
-
Protein assay kit
Procedure:
-
Cell Treatment: Pre-incubate cultured neurons with a phosphodiesterase inhibitor for 15-20 minutes.
-
Stimulation & Inhibition: Add varying concentrations of this compound to the wells. After a short pre-incubation, add a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylate cyclase. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with the buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen assay kit.
-
Data Normalization: Measure the total protein concentration in each lysate to normalize the cAMP levels.
-
Analysis: Plot the normalized cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 for adenylate cyclase inhibition.
Protocol 4: Neuronal Viability (MTT) Assay
This protocol assesses the potential cytotoxic or neuroprotective effects of this compound on cultured neurons.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cultured neurons in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating & Treatment: Plate neurons in a 96-well plate and allow them to mature. Treat the cells with a range of this compound concentrations for a desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Incubation: After treatment, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability. A decrease in absorbance indicates cytotoxicity, while an increase in the context of an insult could indicate neuroprotection.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-16949 (this compound): a novel serotonergic (5-HT1B) psychotherapeutic agent assessed by its discriminative effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Anpirtoline: A Tool for Investigating 5-HT3 Receptor Antagonism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anpirtoline is a chemical compound that has been characterized as a mixed 5-HT1 receptor agonist and 5-HT3 receptor antagonist.[1][2] This unique pharmacological profile makes it a valuable research tool for dissecting the roles of these distinct serotonin receptor subtypes in various physiological and pathological processes. These application notes provide a comprehensive overview of the use of this compound to study 5-HT3 receptor antagonism, including its binding affinity, functional activity, and in vivo effects. Detailed protocols for key experiments are provided to facilitate the use of this compound in the laboratory.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the 5-HT3 receptor, along with data for other common 5-HT3 receptor antagonists for comparison.
| Compound | Binding Affinity (pKi) | Functional Antagonism (pA2) | In Vivo Model | Species | Endpoint |
| This compound | 7.53[1] | 7.78 (apparent)[2] | Bezold-Jarisch Reflex | Rat | Inhibition of bradycardia[2] |
| Cisplatin-induced emesis | Pig | Antagonism of emetic response | |||
| Ondansetron | - | > this compound | - | - | - |
| Metoclopramide | - | < this compound | - | - | - |
| Zacopride | - | > this compound | Bezold-Jarisch Reflex | Rat | Inhibition of bradycardia |
| Tropisetron | - | > this compound | Bezold-Jarisch Reflex | Rat | Inhibition of bradycardia |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor using rat brain cortical membranes.
Materials:
-
Rat brain cortices
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]-(S)-zacopride
-
Non-specific binding control: 1 µM unlabeled ondansetron
-
This compound stock solution
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL Assay Buffer (for total binding) or 50 µL non-specific binding control.
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [3H]-(S)-zacopride (at a final concentration close to its Kd, e.g., 0.5 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism using [¹⁴C]-Guanidinium Influx Assay
This protocol measures the functional antagonism of this compound at the 5-HT3 receptor in N1E-115 neuroblastoma cells by assessing the inhibition of serotonin-induced cation influx.
Materials:
-
N1E-115 neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)
-
Serotonin (5-HT) stock solution
-
This compound stock solution
-
[¹⁴C]-Guanidinium hydrochloride
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture N1E-115 cells in appropriate cell culture medium until they reach 80-90% confluency.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
-
Guanidinium Influx Assay:
-
Wash the cells twice with Assay Buffer.
-
Pre-incubate the cells for 10-15 minutes with Assay Buffer containing varying concentrations of this compound or vehicle.
-
Initiate the influx by adding Assay Buffer containing a fixed concentration of 5-HT (e.g., 10 µM) and [¹⁴C]-guanidinium (e.g., 1 µCi/mL).
-
Incubate for a short period (e.g., 1-3 minutes) at room temperature.
-
-
Termination and Lysis:
-
Rapidly aspirate the assay solution and wash the cells three times with ice-cold Assay Buffer to terminate the influx.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
-
Measurement and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Construct a concentration-response curve for 5-HT in the absence and presence of different concentrations of this compound.
-
Determine the rightward shift of the 5-HT concentration-response curve caused by this compound.
-
Calculate the apparent pA2 value from a Schild plot to quantify the antagonist potency of this compound.
-
In Vivo Assessment: Bezold-Jarisch Reflex in Anesthetized Rats
This protocol evaluates the ability of this compound to antagonize the 5-HT-induced Bezold-Jarisch reflex, which is characterized by bradycardia and hypotension.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane)
-
Catheters for cannulation of the jugular vein and carotid artery
-
Pressure transducer and data acquisition system for monitoring blood pressure and heart rate
-
Serotonin (5-HT) solution for intravenous injection
-
This compound solution for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane.
-
Cannulate the jugular vein for drug administration and the carotid artery for monitoring arterial blood pressure and heart rate.
-
Allow the animal to stabilize for at least 20 minutes before starting the experiment.
-
-
Induction of Bezold-Jarisch Reflex:
-
Administer a bolus injection of 5-HT (e.g., 10 µg/kg, i.v.) and record the resulting decrease in heart rate and blood pressure.
-
Allow for a recovery period until the cardiovascular parameters return to baseline.
-
-
Antagonist Administration and Challenge:
-
Administer this compound intravenously at various doses.
-
After a pre-determined time (e.g., 15 minutes), challenge the animal again with the same dose of 5-HT and record the cardiovascular responses.
-
-
Data Analysis:
-
Measure the change in heart rate and mean arterial pressure in response to 5-HT before and after the administration of this compound.
-
Calculate the percentage inhibition of the 5-HT-induced bradycardia and hypotension by this compound.
-
Determine the dose of this compound that produces a 50% inhibition of the reflex (ID50).
-
In Vivo Assessment: Cisplatin-Induced Emesis in Pigs
This model assesses the anti-emetic potential of this compound against chemotherapy-induced vomiting.
Materials:
-
Domestic pigs
-
Anesthetic (e.g., ketamine/xylazine)
-
Catheters for intravenous infusion
-
Cisplatin solution
-
This compound solution
Procedure:
-
Animal Preparation and Acclimation:
-
Acclimate the pigs to the experimental environment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Induction of Emesis:
-
Anesthetize the pig for the initial drug administration.
-
Administer cisplatin via intravenous infusion (e.g., 2 mg/kg).
-
-
Antagonist Administration:
-
Administer this compound intravenously at various doses prior to the cisplatin infusion.
-
-
Observation and Data Collection:
-
After the animals recover from anesthesia, observe them continuously for a defined period (e.g., 8-24 hours).
-
Record the number of retching and vomiting episodes.
-
-
Data Analysis:
-
Compare the number of emetic episodes in the this compound-treated groups with the vehicle-treated control group.
-
Calculate the percentage protection from emesis afforded by different doses of this compound.
-
Visualizations
Caption: 5-HT3 Receptor Signaling and this compound Antagonism.
Caption: Experimental Workflow for 5-HT3 Antagonist Characterization.
References
Application Notes and Protocols: Light-Dark Box Test with Anpirtoline Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the light-dark box test to assess the anxiolytic-like effects of Anpirtoline in mice. This compound is a potent 5-HT1B receptor agonist with additional affinities for other serotonin receptors, and it has demonstrated anxiolytic and antidepressant-like properties in various preclinical studies.[1][2]
Introduction
This compound's primary mechanism of action involves the activation of the 5-HT1B receptor, which is a G-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. This signaling cascade is implicated in the modulation of anxiety and mood.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound's receptor binding profile and its effective doses in relevant behavioral paradigms.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 151 |
| 5-HT1B | 28 |
| 5-HT2 | 1490 |
| 5-HT3 | 30 |
Table 2: Effective Doses of this compound in Behavioral Tests
| Behavioral Test | Species | Effect | Route of Administration | Effective Dose |
| Light-Dark Box | Mouse | Anxiolytic-like | i.p. | 1.0 ng/kg - 1.0 µg/kg |
| Forced Swim Test | Rat | Antidepressant-like | i.p. | ED50: 4.6 mg/kg |
| Electrostimulated Pain Test | Mouse | Antinociceptive | i.p. | ED50: 0.52 mg/kg |
Experimental Protocols
Light-Dark Box Test Protocol
1. Apparatus
-
A rectangular box divided into two compartments:
-
Light Compartment: Comprising two-thirds of the box, with white walls and floor, brightly lit from above (approximately 300-400 lux). Typical dimensions for mice are 25 cm x 25 cm x 24 cm (L x W x H).
-
Dark Compartment: Comprising one-third of the box, with black walls and floor, and covered to be dark (approximately 2-5 lux). Typical dimensions for mice are 16 cm x 25 cm x 24 cm (L x W x H).
-
An opening (e.g., 7 cm x 7 cm) connects the two compartments at the floor level.
-
-
A video camera is mounted above the apparatus to record the sessions for later analysis.
-
Automated tracking software can be used for data collection.
2. Animals
-
Male mice are commonly used to avoid hormonal cycle variations. The strain, age, and weight of the mice should be consistent across experimental groups.
-
Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Mice should be acclimated to the testing room for at least 30-60 minutes before the experiment.
3. This compound Administration
-
Vehicle Preparation: this compound hydrochloride is soluble in water and DMSO. A common vehicle can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the light-dark box test. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
4. Experimental Procedure
-
Place a mouse gently into the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to explore the apparatus freely for a period of 5 to 10 minutes.
-
Record the entire session using the overhead video camera.
-
After each trial, thoroughly clean the apparatus with 70% ethanol to remove any olfactory cues.
-
Analyze the recorded videos to score the following behavioral parameters:
-
Time spent in the light compartment (seconds): The primary measure of anxiety-like behavior.
-
Time spent in the dark compartment (seconds).
-
Number of transitions: The number of times the animal moves from one compartment to the other.
-
Latency to first enter the dark compartment (seconds): The time taken for the mouse to initially move from the light to the dark side.
-
Total distance traveled (cm): To assess general locomotor activity.
-
5. Data Analysis
-
Data are typically presented as mean ± SEM.
-
Statistical analysis is performed using appropriate tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
A p-value of < 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
References
- 1. DARK LIGHT box [panlab.com]
- 2. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Light and Dark Test Apparatus for Rats & Mice at Best Price [miltonscientifics.com]
- 5. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Anpirtoline hydrochloride solubility in PBS and other buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the solubility, handling, and experimental use of anpirtoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in aqueous buffers and organic solvents?
A1: this compound hydrochloride is a white solid that is highly soluble in water.[1] Its solubility has been determined in several common laboratory solvents. Notably, its solubility in aqueous solutions can be significantly influenced by pH. Below is a summary of its known solubility.
Q2: My this compound hydrochloride precipitated when I diluted my DMSO stock solution in PBS (pH 7.4). Why did this happen and how can I prevent it?
To prevent this, consider the following troubleshooting steps:
-
Lower the pH of your PBS: Adjusting the pH of your PBS solution to a more acidic range (e.g., pH 5.0-6.0) with HCl before adding the this compound hydrochloride stock solution can significantly improve its solubility.
-
Use a co-solvent system: For in vivo experiments or cell culture, using a biocompatible co-solvent system is often necessary. A proven method is to first dissolve the compound in DMSO and then use excipients like PEG300 and Tween-80 to maintain solubility in the final aqueous solution.[2]
-
Prepare fresh solutions: It is always recommended to prepare solutions fresh for each experiment to avoid issues with stability and precipitation over time.[3]
Q3: What are the recommended storage conditions for this compound hydrochloride in its solid form and as a stock solution?
A3:
-
Solid Form: this compound hydrochloride should be stored desiccated at +4°C.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For storage, it is recommended to keep them in tightly sealed vials.
-
Store at -20°C for up to one month .
-
Store at -80°C for up to six months .
-
Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100 | 377.06 | |
| DMSO | 26.52 | 100 | |
| DMSO / PEG300 / Tween-80 / Saline | ≥ 2.5 | ≥ 9.43 | A clear solution is achievable with this co-solvent system. |
| DMSO / SBE-β-CD in Saline | ≥ 2.5 | ≥ 9.43 | A clear solution is achievable with this co-solvent system. |
| DMSO / Corn Oil | ≥ 2.5 | ≥ 9.43 | A clear solution is achievable with this co-solvent system. |
Molecular Weight of this compound Hydrochloride: 265.21 g/mol
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution that can be further diluted for various experimental needs.
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound hydrochloride in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 3.77 mL of DMSO per 100 mg of this compound hydrochloride).
-
Vortex or sonicate the solution until the solid is completely dissolved. If precipitation occurs, gentle heating can be applied.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol details the preparation of a ready-to-use solution for animal experiments using a co-solvent system.
Materials:
-
This compound hydrochloride stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of working solution at ≥ 2.5 mg/mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound hydrochloride DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution until it is homogeneous.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Visualizations
This compound Hydrochloride Experimental Workflow
Caption: Workflow for preparing and storing this compound hydrochloride solutions.
This compound Hydrochloride Signaling Pathway
This compound hydrochloride is a serotonin receptor modulator. It acts primarily as a potent agonist at 5-HT1B receptors. It also shows agonist activity at 5-HT1A and antagonist activity at 5-HT3 receptors, with weaker binding to 5-HT2 receptors. Agonism of the G-protein coupled 5-HT1B receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: this compound hydrochloride's mechanism of action at serotonin receptors.
References
Anpirtoline stability in solution for long-term experiments
Disclaimer: Specific long-term stability data for Anpirtoline in various experimental solutions is not extensively available in published literature. This guide provides general recommendations and troubleshooting advice based on the known chemical properties of this compound and principles of drug stability. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, this compound hydrochloride stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to keep the solutions sealed and protected from moisture.[1]
Q2: How should I prepare and store working solutions of this compound for daily use?
A2: It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[1] If a working solution needs to be stored for a short period, it should be kept on ice and protected from light. For in vitro experiments, the stability in your specific cell culture media or buffer should be determined.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound hydrochloride is soluble in water and DMSO, with a maximum concentration of 100 mM reported for both.
Q4: What factors can lead to the degradation of this compound in solution?
A4: Like many pharmaceutical compounds, this compound stability can be affected by several factors, including:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Solution Components: Other components in your experimental buffer or media could potentially react with this compound.
Q5: I am seeing a decrease in the efficacy of my this compound solution over time in my long-term experiment. What could be the cause?
A5: A decrease in efficacy could be due to the degradation of this compound. To troubleshoot this, consider the following:
-
Storage: Was the solution stored correctly (temperature, light protection)?
-
Solution Age: How old is the working solution? It is recommended to use fresh solutions.
-
Experimental Conditions: Could any components of your experimental setup (e.g., specific buffers, high oxygen tension) be contributing to degradation?
-
Adsorption: The compound might be adsorbing to the surface of your experimental containers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon thawing | Solution was not fully dissolved initially, or the solvent became saturated at a lower temperature. | Gently warm the solution and sonicate to aid dissolution. Ensure the initial concentration does not exceed its solubility limit. |
| Inconsistent results between experiments | Degradation of this compound in working solutions; variability in solution preparation. | Prepare fresh working solutions for each experiment. Ensure accurate and consistent pipetting and dilution. Perform a stability check of this compound in your experimental buffer. |
| Loss of drug activity in long-term cell culture | This compound is degrading in the culture medium at 37°C. | Replenish the this compound-containing medium more frequently. Determine the half-life of this compound in your specific culture medium at 37°C using an analytical method like HPLC. |
| Discoloration of the solution | Potential degradation of the compound. | Discard the solution. Prepare a fresh solution and protect it from light and heat. If the problem persists, analyze the solution for degradation products. |
Stability Data Summary
The following table provides a hypothetical summary of this compound stability under various conditions to illustrate how such data would be presented. Note: This is example data and not based on published experimental results for this compound.
| Condition | Solvent | Concentration | Temperature | Duration | Remaining this compound (%) |
| Hydrolytic | 0.1 N HCl | 1 mg/mL | 60°C | 24 hours | ~85% |
| 0.1 N NaOH | 1 mg/mL | 60°C | 24 hours | ~70% | |
| Oxidative | 3% H₂O₂ | 1 mg/mL | Room Temp | 24 hours | ~60% |
| Thermal | Water | 1 mg/mL | 80°C | 7 days | ~90% |
| Photolytic | Water | 1 mg/mL | Room Temp (UV light) | 24 hours | ~75% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are crucial for understanding the degradation pathways of a drug.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set time. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a set time. Neutralize with 0.1 N HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a set time.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize peak shape and retention.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The method's specificity is demonstrated by its ability to separate the main this compound peak from any degradation products formed during forced degradation studies.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Potential off-target effects of Anpirtoline in behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anpirtoline in behavioral assays. The information addresses potential off-target effects and provides detailed experimental protocols to ensure data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Q2: What are the known off-target receptors for this compound?
This compound exhibits a broad receptor binding profile. Its activity at receptors other than 5-HT1B should be considered as potential sources of off-target effects, especially if the research hypothesis is focused solely on 5-HT1B agonism. This compound has been shown to be an agonist at 5-HT1A and 5-HT1D receptors and an antagonist at 5-HT3 receptors.[3] It also has a weaker affinity for 5-HT2 receptors.[2]
Q3: Can this compound affect other neurotransmitter systems?
Yes, studies have indicated that this compound can influence dopaminergic systems. One study found that this compound treatment increased dopamine metabolism in the cortex, striatum, and midbrain of mice. This is a critical consideration for interpreting behavioral data, as alterations in dopamine signaling can significantly impact locomotion, motivation, and reward-seeking behaviors.
Q4: How can I be sure the behavioral effects I observe are due to 5-HT1B receptor activation and not off-target effects?
To dissect the specific contribution of 5-HT1B receptor activation from potential off-target effects, several control experiments are recommended:
-
Use of a selective antagonist: Pre-treatment with a selective 5-HT1B receptor antagonist should reverse the behavioral effects of this compound if they are indeed mediated by this receptor.
-
Dose-response studies: A thorough dose-response analysis can help differentiate between high-affinity (likely 5-HT1B) and lower-affinity (potential off-target) effects.
-
Comparative studies: Compare the behavioral profile of this compound with more selective 5-HT1B receptor agonists.
-
Control for confounding factors: For example, to control for potential anxiolytic effects (mediated by 5-HT1A agonism) in a depression model, consider running parallel assays for anxiety-like behavior.
Troubleshooting Guide for Behavioral Assays
This guide addresses common issues encountered when using this compound in behavioral experiments and suggests potential causes and solutions related to its multi-receptor pharmacology.
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected changes in locomotor activity in the Forced Swim Test, confounding immobility measurements. | This compound's interaction with 5-HT1A receptors can modulate locomotor activity. Additionally, its influence on dopamine metabolism can cause hyperactivity or hypoactivity, depending on the context. | 1. Run an open field test to assess locomotor activity independently. 2. Co-administer a selective 5-HT1A antagonist to see if the locomotor effects are mitigated. 3. Analyze the initial phase of the forced swim test separately, as this is when exploratory behavior is most prominent. |
| Reduced social interaction in the Social Interaction Test, but it's unclear if this is due to anxiogenic effects or other factors. | While this compound can have anxiolytic-like effects, high doses or context-dependent factors could potentially lead to behaviors that appear anxiogenic. Its 5-HT3 receptor antagonism could also play a role in modulating anxiety-like states. | 1. Conduct a Light-Dark Box test or Elevated Plus Maze to specifically assess anxiety-like behavior. 2. Use a selective 5-HT1A agonist as a positive control for anxiolysis to compare the profile of effects. |
| Inconsistent results in aggression studies using the Resident-Intruder Test. | This compound's anti-aggressive effects are primarily attributed to 5-HT1B agonism. However, its effects on 5-HT1A and dopamine systems could also influence social motivation and dominance behaviors, leading to variability. | 1. Ensure the resident-intruder paradigm is well-established and baseline aggression levels are stable. 2. Pre-treat with a selective 5-HT1B antagonist to confirm the role of this receptor in the observed anti-aggressive effects. 3. Consider analyzing a broader range of social behaviors beyond just aggression, such as social investigation and avoidance. |
| Anxiolytic-like effects observed in the Light-Dark Box test, but the contribution of different receptors is unknown. | The anxiolytic-like effects of this compound are likely mediated by its agonist activity at 5-HT1A receptors. However, 5-HT1B and 5-HT3 receptor modulation can also influence anxiety-related circuits. | 1. Compare the effects of this compound with a selective 5-HT1A agonist (e.g., buspirone). 2. Use selective antagonists for 5-HT1A, 5-HT1B, and 5-HT3 receptors in separate cohorts to dissect the contribution of each receptor subtype. |
Quantitative Data Summary
The following table summarizes the receptor binding affinities of this compound. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | This compound's Action | Reference |
| 5-HT1B | 28 | Agonist | [2] |
| 5-HT1A | 150 | Agonist | |
| 5-HT3 | 30 | Antagonist | |
| 5-HT2 | 1490 (1.49 µM) | Weak Affinity | |
| 5-HT1D | Submicromolar Affinity | Agonist |
Experimental Protocols
Forced Swim Test (Mouse)
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the water tank.
-
The test duration is typically 6 minutes.
-
A video recording of the session is made for later scoring.
-
The first 2 minutes are considered a habituation period and are often excluded from the analysis.
-
During the final 4 minutes, the duration of immobility (floating with only minor movements to keep the head above water) is scored.
-
-
Parameters Measured:
-
Immobility time: The primary measure of depressive-like behavior.
-
Swimming time: Active movement around the tank.
-
Climbing time: Attempts to climb the walls of the tank.
-
Social Interaction Test (Three-Chamber)
-
Apparatus: A three-chambered box with openings between the chambers. In the two side chambers, wire cages are placed to house stimulus mice.
-
Procedure:
-
Habituation (10 minutes): The subject mouse is placed in the center chamber and allowed to explore all three empty chambers.
-
Sociability Test (10 minutes): An unfamiliar "stranger 1" mouse is placed in one of the wire cages, and an inanimate object is placed in the other. The subject mouse is again placed in the center and allowed to explore.
-
-
Parameters Measured:
-
Time spent in each chamber.
-
Time spent sniffing each wire cage.
-
A preference for the chamber with the stranger mouse over the object indicates normal sociability.
-
Light-Dark Box Test
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Procedure:
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore the apparatus for a set period, typically 5-10 minutes.
-
The session is video-recorded for subsequent analysis.
-
-
Parameters Measured:
-
Time spent in the light compartment: Anxiolytic compounds typically increase this time.
-
Latency to enter the dark compartment.
-
Number of transitions between compartments.
-
Resident-Intruder Test
-
Apparatus: The home cage of the "resident" mouse.
-
Procedure:
-
The resident male mouse is housed individually for a period to establish territory.
-
An unfamiliar "intruder" male mouse is introduced into the resident's home cage.
-
The interaction is observed and recorded for a defined period (e.g., 10 minutes).
-
-
Parameters Measured:
-
Latency to the first attack.
-
Number of attacks.
-
Duration of aggressive behaviors (e.g., biting, tail rattling).
-
Social investigation time.
-
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with the serotonin receptors targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Anpirtoline Dose-Response Curve Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Anpirtoline dose-response curves. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Q1: We are observing significant well-to-well or day-to-day variability in our this compound dose-response curves. What are the potential causes and solutions?
Variability in dose-response curves can arise from multiple factors, ranging from technical execution to the inherent biological complexity of the system under study. Below is a logical troubleshooting workflow to identify and address these issues.
Troubleshooting Workflow for this compound Assay Variability
How to minimize Anpirtoline-induced sedation in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anpirtoline in animal studies. The primary focus is to address concerns regarding sedative-like effects observed during experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound typically induce sedation?
A1: Published research indicates that this compound is generally not a sedative at doses effective for its primary targets. For instance, a study in rats showed that this compound, at a dose of 2.0 mg/kg i.p., induced dose-dependent discriminative stimulus effects without producing sedation[1]. Another study in mice at 1 mg/kg demonstrated that this compound antagonized isolation-induced aggressive behaviors, an effect not synonymous with sedation[2]. The primary pharmacological actions of this compound are related to its agonist activity at 5-HT1B and 5-HT1A receptors and antagonist activity at 5-HT3 receptors[3][4][5].
Q2: Why might my animals appear sedated after this compound administration?
A2: The observation of "sedation" could be a misinterpretation of other behavioral effects of this compound, or it could be a dose-dependent or species-specific phenomenon. Consider the following possibilities:
-
Anxiolytic or Anti-aggressive Effects: this compound has demonstrated anxiolytic-like and anti-aggressive effects. Animals that are less anxious or aggressive may appear more placid or less active, which can be mistaken for sedation.
-
High-Dose Effects: While not its primary effect, high doses of drugs acting on the 5-HT1A receptor can induce sedation. Since this compound has affinity for 5-HT1A receptors, it is plausible that higher doses than those typically studied for its primary effects could lead to a sedative response.
-
Species or Strain Differences: The behavioral effects of serotonergic compounds can vary between different species and even strains of rodents. Your specific animal model may be more susceptible to sedative-like effects.
-
Interaction with Other Factors: The experimental environment, the novelty of the test, or interaction with other administered substances could contribute to the observed behavior.
Q3: What is the mechanism of action of this compound?
A3: this compound has a complex pharmacology. It is a potent agonist at the 5-HT1B receptor and also has affinity for the 5-HT1A receptor. Additionally, it acts as an antagonist at the 5-HT3 receptor. Its effects are believed to be primarily mediated through its action on these serotonin receptor subtypes.
Troubleshooting Guide: Minimizing Sedative-Like Effects
If you are observing what appears to be sedation in your animal studies with this compound, this guide provides steps to troubleshoot and mitigate these effects.
Step 1: Differentiating Sedation from Other Behavioral Effects
It is crucial to determine if the observed inactivity is true sedation or another behavioral outcome.
-
Problem: Animals are inactive and show reduced exploration after this compound administration.
-
Troubleshooting Protocol:
-
Conduct a Dose-Response Study: Test a range of this compound doses, including lower doses than what you are currently using. This will help determine if the effect is dose-dependent.
-
Use Specific Behavioral Tests: Employ assays that can distinguish between sedation, anxiolysis, and motor impairment.
-
Open Field Test: While reduced locomotion can indicate sedation, it can also suggest anxiolysis (reduced exploration of the center). Analyze parameters like time spent in the center versus total distance traveled.
-
Elevated Plus Maze: This test can help assess anxiety levels. An anxiolytic effect would be an increase in time spent on the open arms.
-
Rotarod Test: To rule out motor impairment, assess the animal's ability to stay on a rotating rod. A deficit here would suggest motor coordination issues rather than pure sedation.
-
-
Righting Reflex: A common test for sedation is to place the animal on its back and observe the time it takes to right itself. A delayed or absent righting reflex is a strong indicator of sedation.
-
Step 2: Dose Optimization
If high doses are confirmed to be the cause of sedation, optimizing the dose is the next step.
-
Problem: Sedative effects are observed at the current experimental dose.
-
Troubleshooting Protocol:
-
Review Literature for Effective Doses: Compare your dose to published studies. This compound has shown antinociceptive effects in mice with an ED50 of 0.52 mg/kg i.p. and antidepressant-like effects in rats with an ED50 of 4.6 mg/kg i.p.
-
Establish a Dose-Response Curve: Perform a dose-response study for the desired therapeutic effect (e.g., antinociception, antidepressant-like activity) in your specific animal model.
-
Select the Minimum Effective Dose: Choose the lowest dose that produces the desired pharmacological effect with minimal to no sedative side effects.
-
Step 3: Pharmacological Antagonism (Advanced)
If sedation persists even at optimized doses and is confirmed to be mediated by a specific receptor, selective antagonists can be considered. This is an advanced approach and requires careful planning.
-
Problem: Sedation is likely mediated by this compound's action on 5-HT1A receptors.
-
Troubleshooting Protocol:
-
Hypothesis: The sedative effect is due to the agonism at 5-HT1A receptors.
-
Experimental Design: Pre-treat animals with a selective 5-HT1A receptor antagonist, such as WAY-100635, before administering this compound.
-
Outcome Measurement: Assess if the pre-treatment with the antagonist blocks the sedative effects of this compound without affecting its primary desired outcome (which may be challenging if both effects are mediated by similar pathways).
-
Caution: This approach can introduce confounding variables and should be used to understand the mechanism rather than as a routine procedure. Combining this compound with a 5-HT1A antagonist has been shown to produce a greater reduction in acoustic startle response and prepulse inhibition than either drug alone in rats.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Affinity (Ki, nM) | Reference |
| 5-HT1B | 28 | |
| 5-HT1A | 150 | |
| 5-HT2 | 1490 | |
| 5-HT3 | pKi: 7.53 |
Table 2: Effective Doses of this compound in Rodent Models
| Effect | Species | Dose (ED50) | Route | Reference |
| Antinociception | Mice | 0.52 mg/kg | i.p. | |
| Antidepressant-like | Rats | 4.6 mg/kg | i.p. | |
| Discriminative Stimulus | Rats | 0.31 mg/kg | i.p. | |
| Anti-aggressive | Mice | 1 mg/kg | - |
Experimental Protocols
Protocol 1: Assessment of Sedation using the Righting Reflex
-
Animal Preparation: Acclimatize animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the intended route (e.g., intraperitoneal injection).
-
Observation Period: At predetermined time points post-injection (e.g., 15, 30, 60, 90 minutes), gently place the animal on its back on a flat, soft surface.
-
Measurement: Record the time it takes for the animal to right itself (i.e., return to a normal prone position with all four paws on the surface).
-
Endpoint: A failure to right itself within a set time (e.g., 60 seconds) is considered a loss of the righting reflex, indicating a significant level of sedation.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: Use a square arena (e.g., 50 cm x 50 cm) with walls high enough to prevent escape. The arena floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone."
-
Animal Preparation: Handle animals for several days prior to testing to reduce handling stress. Acclimatize them to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle control.
-
Test Procedure: At a set time after injection, place the animal in the center of the open field and allow it to explore freely for a defined period (e.g., 5-10 minutes).
-
Data Collection: Use an automated video-tracking system to record:
-
Total distance traveled (indicator of general locomotor activity).
-
Time spent in the center zone (indicator of anxiety-like behavior).
-
Number of line crossings.
-
Rearing frequency.
-
-
Interpretation: A significant decrease in total distance traveled may suggest sedation or motor impairment. A specific decrease in center time without a major change in total distance suggests an anxiogenic effect, while an increase suggests an anxiolytic effect.
Visualizations
Caption: this compound's interaction with serotonin receptors and downstream effects.
Caption: Workflow for troubleshooting this compound-induced sedative-like effects.
References
- 1. D-16949 (this compound): a novel serotonergic (5-HT1B) psychotherapeutic agent assessed by its discriminative effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and neurochemical effects of this compound and citalopram in isolated and group housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Anpirtoline Technical Support Center: Identifying and Avoiding Experimental Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding potential experimental artifacts when working with Anpirtoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent agonist for the serotonin 5-HT1B receptor.[1] It also has a notable affinity for the 5-HT1A receptor and functions as an antagonist at the 5-HT3 receptor.[1][2][3] Its activity at these other receptors can be a source of experimental artifacts if not properly controlled for.
Q2: Why am I observing antidepressant-like effects in my rodent models?
This compound has been shown to produce antidepressant-like effects in animal models such as the forced swimming test.[1] This is thought to be mediated by its agonist activity at both 5-HT1B and 5-HT1A receptors. If you are investigating other pharmacological effects of this compound, it is important to be aware of its potential to alter the affective state of the animals, which could confound the results of other behavioral tests.
Q3: I am seeing unexpected results in my behavioral experiments that are not consistent with 5-HT1B agonism. What could be the cause?
This compound is also an antagonist at 5-HT3 receptors. The 5-HT3 receptor is known to be involved in the modulation of various behaviors, including anxiety and social interaction. Therefore, some of the behavioral effects you are observing may be due to 5-HT3 receptor blockade rather than 5-HT1B receptor activation. To dissect these effects, it is recommended to run parallel experiments with a selective 5-HT1B agonist and a selective 5-HT3 antagonist.
Q4: My in vitro and in vivo results with this compound are not correlating. What could be the reason?
There are several factors that could contribute to a discrepancy between in vitro and in vivo results with this compound. One key consideration is species-specific differences in receptor pharmacology. For example, this compound is significantly less potent in pig brain cortex slices compared to rat brain cortex slices. This is due to differences in the amino acid sequence of the 5-HT1B receptor between species. It is crucial to use species- and tissue-specific controls in your experiments. Additionally, pharmacokinetic factors such as metabolism and brain penetration can influence the in vivo efficacy of this compound and should be considered.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommended Controls |
| Variability in behavioral readouts across different rodent strains or species. | Species-specific differences in 5-HT1B receptor pharmacology. | 1. Characterize the binding affinity and functional potency of this compound in the specific strain and species being used. 2. When comparing data across species, be aware of known differences in 5-HT1B receptor pharmacology. 3. Consider using humanized receptor expression systems for in vitro assays to improve clinical translation. |
| Unexpected anxiolytic or anxiogenic effects in behavioral assays. | Off-target effects at 5-HT1A or 5-HT3 receptors. | 1. Pre-treat with a selective 5-HT1A antagonist (e.g., WAY-100635) to block the contribution of 5-HT1A receptors. 2. Run a parallel experiment with a selective 5-HT1B agonist that has minimal 5-HT1A and 5-HT3 activity. 3. Since this compound is a 5-HT3 antagonist, compare its effects to a known selective 5-HT3 antagonist (e.g., ondansetron) in the same behavioral paradigm. |
| Inconsistent results in functional assays measuring adenylyl cyclase inhibition. | Contribution from 5-HT1A receptor activation. | 1. Both 5-HT1B and 5-HT1A receptors couple to Gi/o proteins to inhibit adenylyl cyclase. To isolate the 5-HT1B-mediated effect, use a cell line that expresses only the 5-HT1B receptor. 2. If using native tissue, pre-treat with a selective 5-HT1A antagonist. 3. Confirm the 5-HT1B-mediated effect by showing that it can be blocked by a selective 5-HT1B antagonist. |
| This compound appears less potent in vivo than predicted from in vitro binding data. | Pharmacokinetic factors (e.g., metabolism, brain penetration) or receptor desensitization. | 1. Perform pharmacokinetic studies to determine the brain concentration of this compound after systemic administration. 2. Investigate potential receptor desensitization with chronic dosing schedules. 3. Ensure the in vitro assay conditions (e.g., buffer composition, temperature) are as close to physiological as possible. |
Data Presentation
Table 1: Pharmacological Profile of this compound at Serotonin (5-HT) Receptors
| Receptor Subtype | This compound Activity | Binding Affinity (Ki) | Functional Potency | Reference |
| 5-HT1B | Agonist | 28 nM (rat brain) | EC50 = 55 nM (rat brain cortex); ED50 = 0.52 mg/kg (mouse, electrostimulated pain test); ED50 = 4.6 mg/kg (rat, forced swimming test) | |
| 5-HT1A | Agonist | 150 nM (rat brain) | Contributes to antidepressant-like effects | |
| 5-HT2 | Weak Affinity | 1.49 µM (rat brain) | Not a primary target | |
| 5-HT3 | Antagonist | pKi = 7.53 (rat brain cortex) | Apparent pA2 = 7.78 (N1E-115 cells) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound at 5-HT1B Receptors
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT1B receptor or from rodent brain tissue (e.g., striatum).
-
Radioligand: [3H]-GR125743 (a selective 5-HT1B/1D antagonist) or [125I]-GTI (a selective 5-HT1B/1D agonist).
-
This compound stock solution (in DMSO).
-
Non-specific binding control: 10 µM of a non-radiolabeled, high-affinity 5-HT1B ligand (e.g., GR125743).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Compound Addition: Add the this compound stock solution to the appropriate wells to achieve a final concentration range (e.g., 0.1 nM to 10 µM). Add the non-specific binding control to the designated wells.
-
Radioligand Addition: Add the radioligand to all wells at a final concentration near its Kd for the 5-HT1B receptor.
-
Membrane Addition: Add the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration. Perform a non-linear regression analysis to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated Adenylyl Cyclase
Objective: To measure the functional potency (EC50) of this compound as an agonist at the Gi-coupled 5-HT1B receptor.
Materials:
-
A cell line expressing the 5-HT1B receptor (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
Forskolin solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Compound Incubation: Replace the culture medium with assay buffer containing a range of this compound concentrations (e.g., 0.1 nM to 10 µM). Incubate for 15-30 minutes.
-
Forskolin Stimulation: Add forskolin to all wells (except for basal controls) at a concentration that elicits a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM). Incubate for an additional 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration. Perform a non-linear regression analysis to determine the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
Protocol 3: Mouse Forced Swim Test
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Male mice (e.g., C57BL/6 or CD-1).
-
This compound solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
-
Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Forced Swim Test:
-
Gently place each mouse into a beaker of water.
-
The test duration is 6 minutes.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, should score the behavior.
-
The last 4 minutes of the 6-minute test are typically analyzed.
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
Caption: Canonical signaling pathway of the 5-HT1B receptor activated by this compound.
Caption: Experimental workflow for characterizing a serotonergic compound and identifying artifacts.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Anpirtoline storage conditions to prevent degradation
Anpirtoline Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
This compound hydrochloride as a solid should be stored in a cool, well-ventilated area, protected from direct sunlight.[1] For long-term stability, it is recommended to store it desiccated at +4°C.
Q2: How should I store stock solutions of this compound?
The stability of this compound in solution is dependent on the storage temperature. For optimal stability, stock solutions should be stored in tightly sealed containers, away from moisture.[2] Recommended storage periods are:
Q3: Is this compound sensitive to light?
Yes, this compound should be protected from direct sunlight, which suggests potential photosensitivity.[1] It is advisable to store it in amber vials or in a dark place to prevent photodegradation.
Q4: What solvents are suitable for dissolving this compound hydrochloride?
This compound hydrochloride is a white solid that is soluble in water and DMSO. For in vivo experiments, specific solvent systems can be used, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
When preparing solutions, it is recommended to first create a clear stock solution before adding any co-solvents. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Quantitative Data Summary
For easy reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Temperature | Duration | Light & Moisture Conditions |
| Solid | +4°C | Long-term | Desiccate, protect from light |
| Stock Solution | -20°C | 1 month | Sealed container, away from moisture, protect from light. |
| Stock Solution | -80°C | 6 months | Sealed container, away from moisture, protect from light. |
Troubleshooting Guide
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons. Follow these troubleshooting steps:
-
Confirm Solubility Limits: Ensure you have not exceeded the solubility of this compound in your chosen solvent system.
-
Aid Dissolution: Gentle warming or sonication can help redissolve the compound.
-
pH Adjustment: The pH of the solution can affect the solubility of hydrochloride salts. Check if adjusting the pH is compatible with your experimental setup.
-
Solvent Choice: For complex experimental media, consider preparing a concentrated stock in a suitable solvent like DMSO and then diluting it into your final buffer.
Below is a workflow to troubleshoot solution precipitation issues.
Q6: I am observing inconsistent or unexpected results in my experiments. Could this be related to this compound degradation?
Yes, inconsistent results can be a sign of compound degradation. Key indicators of degradation include:
-
Loss of Potency: A gradual decrease in the expected biological effect over time.
-
Appearance of New Peaks: In analytical techniques like HPLC, the emergence of new peaks suggests the formation of degradation products.
-
Color Change: A change in the color of the solid or solution can indicate chemical instability.
If you suspect degradation, it is crucial to use a fresh stock of this compound and strictly adhere to the recommended storage and handling conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, compounds with similar structures can undergo degradation through oxidation, hydrolysis, and photodegradation. The thioether and pyridine components of this compound are susceptible to such reactions.
The following diagram illustrates a hypothetical degradation pathway for this compound.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a basic method for evaluating the stability of this compound in a specific solvent under various conditions. This is a crucial step in ensuring the reliability of experimental data.
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound hydrochloride powder.
-
Dissolve in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Ensure the solution is clear and free of particulates.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Designate sample sets for different storage conditions:
-
-80°C (long-term control)
-
-20°C
-
+4°C (refrigerated)
-
Room Temperature (with and without light exposure)
-
-
-
Time-Point Analysis:
-
Establish analysis time points (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).
-
At each time point, retrieve one aliquot from each storage condition.
-
-
Analytical Method (HPLC):
-
Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Develop an isocratic or gradient elution method to separate this compound from potential degradation products.
-
Use a UV detector set to an appropriate wavelength to monitor the elution.
-
-
Data Analysis:
-
At each time point, calculate the peak area of this compound.
-
Compare the peak area of the stored samples to the Day 0 sample to determine the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
The relationship between storage conditions and this compound stability can be visualized as follows:
References
Anpirtoline and Locomotor Activity: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anpirtoline on locomotor activity. This compound's effects on movement can be a significant confounding variable in behavioral studies, and this guide aims to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical that acts as a serotonin receptor modulator.[1] Its primary mechanism of action is as a potent agonist for the 5-HT1B receptor subtype.[2][3] It also exhibits a high affinity for the 5-HT1A receptor and functions as an antagonist at the 5-HT3 receptor.[4] this compound has a weaker affinity for 5-HT2 receptors.[2]
Q2: How does this compound typically affect locomotor activity in rodents?
A2: this compound has been shown to induce a dose-related increase in swimming activity in the forced swimming test in rats, which is an indicator of increased motor activity. Studies have indicated that 5-HT1B receptor agonists, like this compound, can stimulate locomotor activity in drug-naïve rats. However, the effects can be complex and may depend on the specific experimental conditions and the animal model used.
Q3: Why is locomotor activity a concern when studying the effects of this compound on other behaviors?
A3: Changes in locomotor activity can be a significant confounding variable in behavioral research. For instance, if this compound is being studied for its effects on anxiety or cognition, an observed behavioral change could be a direct result of altered movement rather than a specific effect on the behavior of interest. Therefore, it is crucial to assess locomotor activity independently to correctly interpret experimental outcomes.
Q4: What are the known signaling pathways activated by this compound?
A4: As a 5-HT1B receptor agonist, this compound's primary signaling pathway involves the Gαi protein, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the production of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). This pathway ultimately modulates neurotransmitter release. This compound's action at 5-HT1A receptors also involves Gαi/o-protein coupling, leading to the inhibition of adenylyl cyclase and regulation of ion channels.
Troubleshooting Guide
Issue 1: Unexpected or highly variable locomotor activity results after this compound administration.
-
Possible Cause 1: Dose-dependent effects. this compound's impact on locomotor activity is dose-dependent. Non-linear or biphasic dose-responses are not uncommon with psychoactive compounds.
-
Troubleshooting Tip: Conduct a thorough dose-response study to characterize the full range of this compound's effects on locomotor activity in your specific animal model. Start with a low dose and incrementally increase it.
-
-
Possible Cause 2: Habituation. The novelty of the testing environment can significantly influence locomotor activity. Animals may show high initial activity that decreases over time as they habituate.
-
Troubleshooting Tip: Ensure a consistent habituation period for all animals to the testing chambers before drug administration to minimize the influence of novelty-induced activity.
-
-
Possible Cause 3: Environmental Factors. Minor changes in the experimental environment, such as lighting, noise, or even the experimenter present, can affect rodent behavior.
-
Troubleshooting Tip: Standardize the testing environment completely. Maintain consistent lighting levels, minimize auditory disturbances, and handle animals consistently across all experimental groups.
-
Issue 2: Difficulty in dissociating locomotor effects from other behavioral effects of this compound.
-
Possible Cause: Confounding of behavioral assays. The design of some behavioral tests may not adequately control for changes in general activity.
-
Troubleshooting Tip: Always include a dedicated locomotor activity test, such as the open field test, in your experimental design. This allows you to quantify the direct impact of this compound on movement and use this data as a covariate in the analysis of other behavioral tests.
-
Issue 3: this compound does not produce the expected increase in locomotor activity.
-
Possible Cause 1: Species or strain differences. The behavioral effects of serotonergic drugs can vary significantly between different species and even strains of rodents.
-
Troubleshooting Tip: Review the literature for studies using the same species and strain. If data is unavailable, a pilot study is recommended to determine the responsiveness of your chosen animal model to this compound.
-
-
Possible Cause 2: Drug administration route and timing. The pharmacokinetics of this compound can vary depending on the route of administration (e.g., intraperitoneal, subcutaneous). The timing of the behavioral test relative to drug administration is also critical.
-
Troubleshooting Tip: Standardize the route and timing of this compound administration based on its known pharmacokinetic profile or preliminary studies to ensure that behavioral testing occurs during the peak effect of the drug.
-
Data Presentation
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1B | 28 |
| 5-HT1A | 150 |
| 5-HT2 | 1490 |
| 5-HT3 | pKi: 7.53 |
Source:
Table 2: Dose-Dependent Effects of this compound in Rodent Behavioral Tests
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Observed Effect |
| Forced Swimming Test | Rat | 4.6 (ED50) | Increased swimming activity |
| Electrostimulated Pain Test | Mouse | 0.52 (ED50) | Increased pain threshold |
Source:
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day before testing, place each animal in the open field arena for 10-15 minutes to habituate them to the environment.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle solution via the chosen route (e.g., intraperitoneal injection).
-
Testing: Immediately after administration, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a specified period (e.g., 30-60 minutes) using the video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Rearing frequency
-
Stereotypic counts
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Visualizations
Caption: this compound's agonism at the 5-HT1B receptor activates a Gi-coupled signaling cascade.
Caption: Workflow for assessing this compound's effect on locomotor activity.
Caption: Troubleshooting logic for unexpected locomotor activity results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-16949 (this compound): a novel serotonergic (5-HT1B) psychotherapeutic agent assessed by its discriminative effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of Anpirtoline in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Anpirtoline. The following information is designed to assist in identifying potential issues and developing effective strategies to enhance systemic exposure in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our animal model. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for research compounds. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: this compound, like many small molecule drugs, may have limited solubility in gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state. Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption.
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to its physicochemical properties (e.g., high polarity, large molecular size) or because it is a substrate for efflux transporters (like P-glycoprotein) that actively pump the drug back into the intestinal lumen.
-
First-Pass Metabolism: After absorption, the drug is transported via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. This is known as the first-pass effect and can significantly reduce the amount of active drug that reaches the rest of the body.
To effectively troubleshoot, it is crucial to first identify the primary barrier to this compound's oral bioavailability.
Troubleshooting Guide
Issue 1: Suspected Poor Aqueous Solubility of this compound
If you suspect poor solubility is the primary issue, the following strategies can be employed to enhance the dissolution rate and, consequently, the oral absorption of this compound.
Q2: What formulation strategies can we use to improve the solubility and dissolution of this compound?
A2: Several formulation strategies can be explored to overcome solubility limitations. Below is a summary of common approaches with example data for a model compound with properties similar to this compound.
Table 1: Comparison of Formulation Strategies for Solubility Enhancement
| Formulation Strategy | Carrier/Excipients | Example Drug Load | Resulting Solubility Increase (vs. Pure this compound) |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 20% (w/w) | 25-fold |
| Hydroxypropyl Methylcellulose (HPMC) | 20% (w/w) | 18-fold | |
| Micronization | N/A (process-based) | N/A | 3-fold |
| Self-Emulsifying Drug Delivery System (SEDDS) | Capryol 90, Cremophor EL, Transcutol HP | 10% (w/w) | >50-fold (in formulation) |
Experimental Protocols
-
Preparation of Stock Solutions:
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent, such as methanol or a mixture of dichloromethane and methanol, at a predetermined drug-to-carrier ratio (e.g., 1:4 w/w).
-
-
Solvent Evaporation:
-
The solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
-
Drying and Milling:
-
The resulting solid film is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then milled and sieved to obtain a uniform powder.
-
-
Characterization:
-
The solid dispersion should be characterized for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray powder diffraction (XRPD), respectively.
-
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select the optimal ratio of excipients and dissolve this compound in the mixture with gentle heating and vortexing until a clear solution is formed.
-
-
Characterization:
-
The prepared SEDDS should be characterized for its self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug precipitation upon dilution.
-
Caption: Workflow for addressing poor solubility of this compound.
Issue 2: Suspected Poor Intestinal Permeability of this compound
If solubility enhancement strategies do not significantly improve oral bioavailability, poor membrane permeability might be the underlying issue.
Q3: How can we assess the intestinal permeability of this compound and what can be done if it's low?
A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal permeability.
-
Cell Culture:
-
Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
This compound is added to the apical (donor) side of the monolayer.
-
Samples are taken from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Efflux Assessment (Basolateral to Apical):
-
To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).
-
-
Sample Analysis:
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
-
Table 2: Interpreting Caco-2 Permeability Data
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
If this compound is identified as a substrate for efflux transporters, co-administration with a known inhibitor of that transporter in preclinical studies can confirm this mechanism. For drug development, medicinal chemistry efforts may be required to modify the structure of this compound to reduce its affinity for efflux transporters.
Caption: Caco-2 permeability and efflux assessment workflow.
Issue 3: Determining the Absolute Oral Bioavailability of an Optimized this compound Formulation
After optimizing the formulation to address solubility and/or permeability issues, an in vivo pharmacokinetic study is necessary to determine the absolute oral bioavailability.
Q4: How do we conduct an oral bioavailability study in rats for our new this compound formulation?
A4: A crossover study design in rats is a common approach to determine oral bioavailability.
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulas for serial blood sampling.
-
-
Study Design (Crossover):
-
Phase 1: Administer this compound intravenously (IV) at a low dose (e.g., 1 mg/kg) to determine the pharmacokinetic parameters after 100% systemic exposure.
-
Washout Period: Allow for a sufficient washout period (at least 5-7 half-lives).
-
Phase 2: Administer the optimized oral formulation of this compound (e.g., 10 mg/kg) to the same animals.
-
-
Dosing and Sample Collection:
-
For the oral dose, administer the formulation via oral gavage.
-
Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose for both IV and oral routes.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), and Volume of Distribution (Vd) for the IV data.
-
Calculate AUC and Cmax for the oral data.
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
-
Table 3: Example Pharmacokinetic Parameters for this compound in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Formulation (10 mg/kg) |
| AUC (0-inf) (ng*h/mL) | 500 | 2500 |
| Cmax (ng/mL) | N/A | 450 |
| Tmax (h) | N/A | 2.0 |
| Clearance (L/h/kg) | 2.0 | N/A |
| Absolute Bioavailability (F%) | N/A | 50% |
This comprehensive approach of identifying the root cause of poor oral bioavailability and systematically applying formulation and analytical strategies will enable researchers to effectively advance their studies with this compound.
Validation & Comparative
Anpirtoline vs. Buspirone: A Comparative Analysis in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of anpirtoline and buspirone, two serotonergic agents with distinct pharmacological profiles, in the context of preclinical anxiety models. The information presented is intended to support research and drug development efforts by offering a structured overview of their mechanisms of action, receptor affinities, and efficacy in established animal models of anxiety.
Mechanism of Action and Signaling Pathways
This compound and buspirone both exert their effects through the serotonin system, but their primary targets and resulting signaling cascades differ significantly.
This compound is a potent agonist at the 5-HT1B receptor and also demonstrates affinity for 5-HT1A and 5-HT3 receptors.[1] Its anxiolytic-like properties are thought to be mediated primarily through its action on 5-HT1B receptors. Activation of the 5-HT1B receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal excitability and neurotransmitter release.
Buspirone is a partial agonist at the 5-HT1A receptor and also has a notable affinity for dopamine D2 receptors, where it acts as an antagonist.[2] The anxiolytic effects of buspirone are primarily attributed to its partial agonism at 5-HT1A receptors. These receptors are also Gi/o-coupled, and their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP. Additionally, 5-HT1A receptor activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal firing.
Below are diagrams illustrating the primary signaling pathways for the 5-HT1B and 5-HT1A receptors.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, nM) of this compound and buspirone for various serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | 150[3] | 14 |
| 5-HT1B | 28[3] | - |
| 5-HT2 | 1490[3] | Weak affinity |
| 5-HT3 | 30 | - |
| D2 | - | 484 |
Performance in Preclinical Anxiety Models
The anxiolytic potential of this compound and buspirone has been evaluated in various rodent models of anxiety. A direct head-to-head comparison in the same studies is limited; therefore, data from separate studies are presented.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
This compound: While specific quantitative data for this compound in the EPM is sparse in the readily available literature, studies have reported anxiolytic-like actions in similar paradigms such as the mouse light-dark aversion test. In this model, this compound (1.0 ng/kg - 1.0 µg/kg, i.p.) increased the latency to enter the dark compartment and decreased the time spent in it, which is indicative of an anxiolytic effect.
Buspirone: Buspirone has been extensively studied in the EPM, though its effects can be complex and dose-dependent. Some studies have reported anxiolytic effects, while others have shown anxiogenic-like or no effects. One study in Long-Evans rats demonstrated that oral buspirone produced anxiolytic activity at low doses (0.1 and 0.3 mg/kg), increasing the percentage of time spent on the open arms.
| Drug | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.5 | 28.5 ± 3.1 |
| Buspirone | 0.1 | 25.8 ± 4.1 | 40.1 ± 5.2 |
| Buspirone | 0.3 | 24.9 ± 3.8 | 38.7 ± 4.9 |
| Buspirone | 1.0 | 18.3 ± 3.1 | 31.2 ± 4.5 |
*p < 0.05 compared to vehicle
Vogel Conflict Test
The Vogel conflict test is a model of anxiety where a thirsty animal is punished with a mild electric shock for drinking. Anxiolytic drugs increase the number of punished licks.
This compound: Quantitative data for this compound in the Vogel conflict test were not found in the reviewed literature.
Buspirone: In a study with Long-Evans rats, oral buspirone demonstrated a significant anticonflict effect at higher doses (10 and 30 mg/kg), increasing the number of shocks received.
| Drug | Dose (mg/kg, p.o.) | Number of Shocks (Mean ± SEM) |
| Vehicle | - | 4.5 ± 1.1 |
| Buspirone | 3 | 6.2 ± 1.5 |
| Buspirone | 10 | 12.8 ± 2.1 |
| Buspirone | 30 | 10.5 ± 1.8 |
*p < 0.05 compared to vehicle
Social Interaction Test
This test assesses anxiety by measuring the time two unfamiliar rodents spend in active social investigation. Anxiolytic drugs typically increase social interaction time.
This compound: In a social behavior deficit test in mice, this compound was effective in reversing isolation-induced impairments in social behavior, an effect associated with agonist activity at the 5-HT1B receptor.
Buspirone: Buspirone has been shown to attenuate social isolation-induced behavioral deficits in rats. In a comparative study, buspirone (10, 20, and 40 mg/kg) was found to be beneficial in preventing anger-like emotions and aggression, and it significantly improved all behavioral traits associated with social isolation.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Typically rats or mice are used. They are handled for several days prior to testing to reduce stress.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera.
-
The maze is cleaned thoroughly between each trial.
-
-
Data Analysis: Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm. An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.
Vogel Conflict Test Protocol
-
Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.
-
Animals: Typically rats, water-deprived for a period (e.g., 48 hours) before the test.
-
Procedure:
-
The animal is placed in the chamber and allowed to drink from the spout.
-
After a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.
-
The number of shocks the animal is willing to take to drink is recorded over a specific period (e.g., 3 minutes).
-
-
Data Analysis: An increase in the number of shocks accepted is interpreted as an anxiolytic effect.
Social Interaction Test Protocol
-
Apparatus: A novel, neutral arena.
-
Animals: Two unfamiliar rodents of the same sex and strain.
-
Procedure:
-
The two animals are placed in the arena simultaneously.
-
Their behavior is recorded for a set period (e.g., 10 minutes).
-
-
Data Analysis: The duration of active social behaviors (e.g., sniffing, grooming, following) is scored. An increase in the time spent in social interaction is indicative of an anxiolytic effect.
Summary and Conclusion
This compound and buspirone both demonstrate anxiolytic-like properties in preclinical models, though they operate through distinct primary mechanisms. This compound's profile is dominated by its potent 5-HT1B receptor agonism, while buspirone's effects are primarily mediated by its partial agonism at 5-HT1A receptors, with a contribution from its dopamine D2 receptor antagonism.
The available preclinical data suggests that both compounds are effective in animal models of anxiety. However, the lack of direct comparative studies makes it difficult to definitively conclude on their relative efficacy and potency. Buspirone has been more extensively characterized in a wider range of anxiety models, with detailed dose-response data available. Further research, particularly head-to-head comparative studies in standardized anxiety models, would be beneficial to fully elucidate the comparative anxiolytic profiles of this compound and buspirone.
References
- 1. Anxiolytic-like actions of this compound in a mouse light-dark aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anpirtoline and Sumatriptan on 5-HT1B Receptor Activity
This guide provides a detailed comparison of Anpirtoline and Sumatriptan, focusing on their interactions with the 5-hydroxytryptamine (5-HT) 1B receptor. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction
This compound is recognized as a potent 5-HT1B receptor agonist with additional affinity for 5-HT1A receptors and antagonistic properties at 5-HT3 receptors.[1][2][3] It has shown antinociceptive and antidepressant-like effects in preclinical studies.[1][4] Sumatriptan, a member of the triptan class of drugs, is a well-established treatment for migraine headaches, acting as an agonist at 5-HT1B and 5-HT1D receptors. The 5-HT1B receptor, a Gi/o-coupled receptor, plays a crucial role in regulating neurotransmitter release and is a key target for various therapeutic agents.
Data Presentation
Binding Affinity Profile
The following table summarizes the binding affinities (Ki, nM) of this compound and Sumatriptan for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1B (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2 (Ki, nM) | 5-HT3 (pKi) |
| This compound | 28 | 150 | Agonist activity noted | 1490 | 7.53 |
| Sumatriptan | 11.07 (human) | - | 6.58 (human) | - | - |
Note: Data for Sumatriptan's affinity for other receptors was not specified in the provided search results. Triptans, in general, are known to have high affinity for 5-HT1B and 5-HT1D receptors.
Functional Activity at 5-HT1B Receptors
This table presents the functional activity of this compound and Sumatriptan, primarily focusing on their agonistic effects on the 5-HT1B receptor, often measured by the inhibition of adenylate cyclase.
| Compound | Assay | Effect | Potency (EC50, nM) |
| This compound | Inhibition of forskolin-stimulated adenylate cyclase | Agonist | - |
| Inhibition of electrically evoked [3H]-5-HT overflow (rat) | Agonist | 55 | |
| Sumatriptan | Inhibition of cAMP increase | Agonist | - |
| Contraction of human coronary artery | Agonist | - |
Note: Specific EC50 values for Sumatriptan in functional assays were not available in the search results, but its agonistic activity at 5-HT1B/1D receptors is well-established.
Signaling Pathways
The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of the receptor by an agonist like this compound or Sumatriptan leads to the inhibition of adenylyl cyclase (AC), which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). This decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA). Furthermore, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This activation of ERK1/2 has been shown to be dependent on both Gαi/o and β-arrestin proteins.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound, Sumatriptan) for the 5-HT1B receptor.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT1B receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in the assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the 5-HT1B receptor (e.g., [3H]-GR125743), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to assess the functional agonism of a compound at the Gαi-coupled 5-HT1B receptor by measuring the inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT1B receptor (e.g., HEK-293 or CHO cells).
-
Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (this compound or Sumatriptan).
-
Stimulate the cells with forskolin to induce adenylyl cyclase and increase cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at room temperature).
3. Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Summary and Conclusion
Both this compound and Sumatriptan are agonists at the 5-HT1B receptor, mediating their effects through the canonical Gαi signaling pathway, which results in the inhibition of adenylyl cyclase. This compound demonstrates high affinity for the 5-HT1B receptor, though it also interacts with 5-HT1A and 5-HT3 receptors. Sumatriptan is a selective agonist for 5-HT1B and 5-HT1D receptors and is a cornerstone in migraine therapy. The differences in their receptor selectivity profiles likely contribute to their distinct therapeutic applications and side-effect profiles. The experimental protocols provided offer standardized methods for further characterizing and comparing the pharmacological properties of these and other compounds targeting the 5-HT1B receptor.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Anpirtoline in Comparison to Other 5-HT1B Agonists: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of anpirtoline, a notable 5-HT1B receptor agonist, with other well-established agonists in its class, namely zolmitriptan, sumatriptan, and donitriptan. The information presented herein is curated from various scientific studies to offer a comprehensive overview of their performance based on experimental data. This document is intended to be a valuable resource for researchers and professionals involved in the field of drug discovery and development.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The affinity of a ligand for its receptor and its functional potency are critical parameters in determining its potential therapeutic efficacy. The following tables summarize the available quantitative data for this compound and its comparators at the 5-HT1B receptor.
Table 1: 5-HT1B Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Species | Source |
| This compound | 28 | Rat | [1] |
| Zolmitriptan | 5.01 | Human | [2] |
| Sumatriptan | 27 | Not Specified | [3] |
| Donitriptan | 0.079 - 0.40 | Human | [4] |
It is important to note that direct comparison of Ki values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 2: 5-HT1B Receptor Functional Activity (EC50/pEC50)
| Compound | Assay | EC50/pEC50 | Species/Cell Line | Source |
| This compound | Inhibition of electrically evoked tritium overflow | 55 nM (EC50) | Rat brain cortex slices | [1] |
| Zolmitriptan | cAMP Inhibition | 7.87 (pEC50) | Not Specified | |
| Sumatriptan | cAMP Inhibition | 7.32 (pEC50) | Not Specified | |
| Donitriptan | cAMP Inhibition | 9.96 (pEC50) | Not Specified |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
In Vivo Efficacy: Preclinical Models
The therapeutic potential of these 5-HT1B agonists has been evaluated in various animal models. This compound has been notably studied for its antidepressant-like and anxiolytic-like effects, distinguishing it from the triptan class of compounds which are primarily used for migraine treatment.
Table 3: In Vivo Efficacy Data
| Compound | Animal Model | Endpoint | Effective Dose (ED50 or other) | Source |
| This compound | Rat Forced Swim Test | Increased swimming activity | 4.6 mg/kg, i.p. (ED50) | |
| This compound | Mouse Social Behavior Deficit Test | Reversal of isolation-induced impairments | Effective | |
| Zolmitriptan | Mouse model of aggression | Reduction of alcohol-heightened aggression | 5 mg dose (in humans) | |
| Sumatriptan | Rat Nitroglycerin Migraine Model | Reduction in pain scores | 1.0 mg/kg | |
| Donitriptan | Conscious Dog Carotid Blood Flow | Dose-dependent decrease | from 0.63 mg/kg p.o. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of the key experimental protocols cited in this guide.
Radioligand Binding Assay for 5-HT1B Receptor Affinity
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT1B receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membranes containing the 5-HT1B receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the 5-HT1B receptor (e.g., [3H]-GR125743) and varying concentrations of the unlabeled test compound (e.g., this compound, zolmitriptan).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylate Cyclase Activity Assay
Objective: To assess the functional activity of a 5-HT1B agonist by measuring its ability to inhibit cAMP production.
Methodology:
-
Cell/Tissue Preparation: Homogenates from tissues expressing 5-HT1B receptors (e.g., rat substantia nigra) or cells transfected with the receptor are used.
-
Stimulation: The preparations are stimulated with forskolin, a direct activator of adenylate cyclase, to induce the production of cyclic AMP (cAMP).
-
Agonist Treatment: The preparations are co-incubated with forskolin and varying concentrations of the 5-HT1B agonist.
-
cAMP Measurement: The amount of cAMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of forskolin-stimulated cAMP production (EC50) is determined.
Rat Forced Swim Test
Objective: To evaluate the antidepressant-like effects of a compound.
Methodology:
-
Apparatus: A cylindrical container filled with water is used. The dimensions are such that the rat cannot escape or touch the bottom.
-
Procedure: Rats are individually placed in the water-filled cylinder for a specified period (e.g., 15 minutes). The duration of immobility is recorded during the latter part of the session (e.g., the last 5 minutes).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses before the test.
-
Data Analysis: The dose of the compound that reduces the immobility time by 50% (ED50) is calculated. A significant decrease in immobility is indicative of an antidepressant-like effect.
Mouse Social Behavior Deficit Test
Objective: To assess the anxiolytic-like or pro-social effects of a compound.
Methodology:
-
Housing: Mice are either housed in isolation to induce social behavioral deficits or in groups (controls).
-
Apparatus: A neutral cage is used for the interaction.
-
Procedure: An isolated mouse is placed in the cage with a group-housed mouse. The social interaction (e.g., sniffing, following, grooming) is observed and scored for a set period.
-
Drug Administration: The test compound is administered to the isolated mice before the social interaction test.
-
Data Analysis: The ability of the compound to reverse the social interaction deficits in the isolated mice is evaluated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT1B receptor and a typical workflow for evaluating a novel 5-HT1B agonist.
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: Workflow for Evaluating a Novel 5-HT1B Agonist.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolmitriptan | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 3. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donitriptan - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Analysis of Anpirtoline and GR 127935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Anpirtoline and GR 127935, focusing on their in vivo effects and receptor binding profiles. The information presented herein is intended to assist researchers in the fields of pharmacology and neuroscience in understanding the distinct and overlapping actions of these two serotonergic agents.
Introduction
This compound and GR 127935 are two important research tools used to investigate the physiological roles of serotonin (5-HT) receptors. This compound is recognized primarily as a potent 5-HT1B receptor agonist, also exhibiting affinity for other 5-HT receptor subtypes. In contrast, GR 127935 is a selective antagonist of 5-HT1B and 5-HT1D receptors. Their opposing mechanisms of action at these key receptors make them valuable for dissecting the contributions of the 5-HT1B/1D receptor system to various physiological and pathological processes.
Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki or pKi) of this compound and GR 127935 for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | GR 127935 (pKi) | Primary Action |
| 5-HT1A | 150[1] | - | Ligand |
| 5-HT1B | 28[1] | - | Agonist |
| 5-HT1D | Agonist[2] | Potent Antagonist[2][3] | Mixed |
| 5-HT2 | 1490 | - | Weak Affinity |
| 5-HT3 | pKi = 7.53 | - | Antagonist |
In Vivo Pharmacological Effects
The in vivo effects of this compound and GR 127935 reflect their distinct receptor interaction profiles. This compound, as a 5-HT1B agonist, demonstrates antinociceptive and antidepressant-like properties in rodent models. Conversely, GR 127935, as a 5-HT1B/1D antagonist, is often used to block the effects of 5-HT1B/1D agonists and has been shown to modulate locomotor activity and learning.
| In Vivo Model | This compound | GR 127935 |
| Electrostimulated Pain Test (Mice) | ED50: 0.52 mg/kg (i.p.) | - |
| Forced Swimming Test (Rats) | ED50: 4.6 mg/kg (i.p.) | Attenuates effects of 5-HT1A/B agonists |
| Locomotor Activity (Rats) | - | Dose-dependent decrease in basal activity (1, 3.3, 10 mg/kg, i.p.) |
| Autoshaping Learning Task (Rats) | - | 10 mg/kg increases consolidation of learning |
Experimental Protocols
Electrostimulated Pain Test (for this compound)
This protocol is a general representation based on common practices for this assay.
Objective: To assess the antinociceptive effects of a compound by measuring the threshold at which an animal responds to an electrical stimulus.
Animals: Male mice are typically used.
Apparatus: An electrostimulator capable of delivering a constant current and a grid floor through which the stimulus is applied to the animal's paws.
Procedure:
-
Animals are placed individually in the testing chamber with the grid floor.
-
An electrical stimulus of increasing intensity is delivered to the paws.
-
The endpoint is the vocalization or a vigorous flinching/jumping response of the animal.
-
The current intensity at which the response occurs is recorded as the pain threshold.
-
This compound or vehicle is administered intraperitoneally (i.p.) at various doses prior to testing.
-
The dose at which a 50% increase in the pain threshold is observed (ED50) is calculated.
Locomotor Activity (for GR 127935)
This protocol is a general representation based on common practices for this assay.
Objective: To measure the effect of a compound on spontaneous horizontal movement.
Animals: Male Wistar-Kyoto Hyperactive (WKHA) rats are a suitable strain for this type of study.
Apparatus: Open-field arenas equipped with infrared beams to automatically record locomotor activity (e.g., cage crossings).
Procedure:
-
Rats are habituated to the testing room for a defined period before the experiment.
-
Animals are placed individually into the open-field arenas.
-
Locomotor activity is recorded for a baseline period (e.g., 10 minutes).
-
GR 127935 or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 1, 3.3, and 10 mg/kg).
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).
-
Data is analyzed to determine the dose-dependent effect of the compound on the number of cage crossings.
Autoshaping Learning Task (for GR 127935)
This protocol is a general representation based on common practices for this assay.
Objective: To assess Pavlovian conditioned approach behavior.
Animals: Male Wistar rats are commonly used.
Apparatus: Operant conditioning chambers equipped with a retractable lever (conditioned stimulus, CS) and a food magazine for reward delivery (unconditioned stimulus, US).
Procedure:
-
Rats are first habituated to the operant chambers and trained to retrieve food pellets from the magazine.
-
In the autoshaping phase, the lever is presented for a short duration (e.g., 10-20 seconds), and its retraction is immediately followed by the delivery of a food reward, independent of the rat's behavior.
-
This pairing of the CS (lever) and US (food) typically leads to the development of conditioned responses, such as approaching and interacting with the lever (sign-tracking).
-
GR 127935 (e.g., 10 mg/kg) or vehicle is administered after the training session to assess its effect on the consolidation of this learning.
-
The number of lever presses or contacts during subsequent test sessions is measured to quantify the strength of the conditioned response.
Signaling Pathways
This compound, as a 5-HT1B/1D receptor agonist, and GR 127935, as an antagonist, exert their effects by modulating the same downstream signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi/o).
Caption: 5-HT1B/1D Receptor Signaling Pathway.
The following diagram illustrates a generalized experimental workflow for comparing the in vivo effects of this compound and GR 127935.
Caption: General In Vivo Experimental Workflow.
Conclusion
This compound and GR 127935 represent valuable pharmacological tools with opposing actions at 5-HT1B and 5-HT1D receptors. This compound's agonist activity at these receptors translates to antinociceptive and antidepressant-like effects in preclinical models. In contrast, GR 127935's antagonist properties make it a crucial compound for investigating the consequences of blocking 5-HT1B/1D receptor signaling, with demonstrated effects on locomotor activity and learning consolidation. The data and protocols presented in this guide offer a foundation for researchers to design and interpret experiments aimed at further elucidating the complex roles of the serotonergic system in health and disease.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonism by this compound, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GR127935: a potent and selective 5-HT1D receptor antagonist [pubmed.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of Anpirtoline and Zolmitriptan for Drug Development Professionals
An in-depth examination of the functional differences between the 5-HT receptor ligands Anpirtoline and Zolmitriptan, providing key data for researchers in pharmacology and drug development.
This guide offers a detailed comparison of the functional pharmacology of this compound and Zolmitriptan, two notable serotonin (5-HT) receptor ligands. While both compounds target 5-HT receptors, their distinct binding profiles and functional activities lead to different therapeutic applications and pharmacological effects. This document provides a comprehensive overview of their mechanisms of action, receptor binding affinities, and functional potencies, supported by experimental data and detailed methodologies to inform further research and development.
At a Glance: Key Functional Differences
| Feature | This compound | Zolmitriptan |
| Primary Mechanism | 5-HT1B Receptor Agonist | Selective 5-HT1B/1D Receptor Agonist |
| Therapeutic Area | Investigational (Antinociceptive, Antidepressant-like) | Acute Migraine Treatment |
| Key Functional Effect | Inhibition of adenylate cyclase | Cranial vasoconstriction, inhibition of neuropeptide release |
| Metabolism | Not a primary focus in available literature | Metabolized to an active N-desmethyl metabolite |
Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its potency and selectivity. The following table summarizes the reported binding affinities (Ki) of this compound and Zolmitriptan for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Zolmitriptan (Ki, nM) |
| 5-HT1A | 150[1] | Moderate Affinity (no specific Ki value found)[2][3][4] |
| 5-HT1B | 28[1] | 5.01 (human) |
| 5-HT1D | Agonist activity reported (specific Ki not found) | 0.63 (human) |
| 5-HT1F | Not reported | 63.09 (human) |
| 5-HT2 | 1490 | No significant affinity |
| 5-HT3 | pKi = 7.53 (Antagonist) | No significant affinity |
Functional Potency and Activity
Functional assays provide insights into the cellular response elicited by ligand-receptor binding. Both this compound and Zolmitriptan are agonists at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
| Functional Assay | This compound | Zolmitriptan / N-desmethylzolmitriptan |
| cAMP Accumulation | Concentration-dependently inhibits forskolin-stimulated adenylate cyclase activity. | Agonism at 5-HT1B/1D receptors leads to inhibition of adenylyl cyclase. |
| Other Functional Assays | Inhibits electrically evoked tritium overflow in rat brain cortex slices (EC50 = 55 nM) and pig brain cortex slices (EC50 = 1190 nM). | N-desmethylzolmitriptan induces contraction of isolated human cerebral arteries (EC50 = 100 nM). |
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of 5-HT1B/1D Receptor Agonists
This diagram illustrates the canonical signaling pathway initiated by the activation of 5-HT1B and 5-HT1D receptors by agonists like this compound and Zolmitriptan.
Caption: Signaling pathway of 5-HT1B/1D receptor agonists.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a synthesized representation of standard methods for determining the binding affinity of a compound to a specific receptor subtype.
1. Membrane Preparation:
-
Tissues or cells expressing the target serotonin receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., using a BCA protein assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, a specific concentration of a radioligand with known affinity for the receptor (e.g., [3H]-5-HT), and varying concentrations of the unlabeled test compound (this compound or Zolmitriptan).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the receptor.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed several times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant for the test compound) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a common method for assessing the functional activity of Gαi-coupled receptors, such as 5-HT1 receptors, by measuring the inhibition of cAMP production.
1. Cell Culture and Plating:
-
A cell line stably expressing the human 5-HT1 receptor of interest (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.
-
Cells are seeded into 96-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS).
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Forskolin, an activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.
-
Immediately after the addition of forskolin, varying concentrations of the test agonist (this compound or Zolmitriptan) are added to the appropriate wells.
-
The plates are incubated at 37°C for a defined period (e.g., 30 minutes).
3. cAMP Detection:
-
The incubation is stopped by lysing the cells.
-
The intracellular cAMP levels are measured using a commercially available cAMP detection kit, which can be based on various principles such as competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA).
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in each sample is determined by interpolating from the standard curve.
-
The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the agonist.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibitory effect) are determined from the dose-response curve.
Conclusion
This comparative guide highlights the key functional distinctions between this compound and Zolmitriptan. This compound exhibits a broader receptor interaction profile with notable affinity for 5-HT1A and antagonist activity at 5-HT3 receptors, in addition to its primary 5-HT1B agonism. This profile may underlie its observed antinociceptive and antidepressant-like effects in preclinical models. In contrast, Zolmitriptan is a more selective 5-HT1B/1D receptor agonist, a property that is central to its established efficacy in the acute treatment of migraine through mechanisms of cranial vasoconstriction and inhibition of inflammatory neuropeptide release. The provided quantitative data and experimental protocols offer a valuable resource for researchers aiming to further explore the therapeutic potential of these and related compounds.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Anpirtoline versus trifluoromethylphenyl-piperazine (TFMPP) in social behavior studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of anpirtoline and trifluoromethylphenyl-piperazine (TFMPP), two serotonergic agents investigated for their effects on social behavior. The following sections detail their pharmacological profiles, comparative efficacy in preclinical models, experimental methodologies, and underlying signaling pathways.
Introduction and Pharmacological Overview
This compound and TFMPP are piperazine derivatives that act on serotonin (5-HT) receptors, but with distinct pharmacological profiles that translate into different behavioral outcomes. This compound is recognized primarily as a potent 5-HT1B receptor agonist with additional affinity for 5-HT1A receptors and antagonistic properties at 5-HT3 receptors.[1][2] TFMPP also acts as a 5-HT1B receptor agonist but displays a broader affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[1] Both compounds have been evaluated in models of social behavior, particularly aggression and social interaction deficits induced by isolation. While both have been reported to reverse social deficits in isolated mice through their action on 5-HT1B receptors, their overall effects on behavior differ significantly.[1] this compound consistently demonstrates anti-aggressive properties, whereas TFMPP can induce anxiogenic-like effects and complex behavioral changes.
Pharmacological Profiles
The receptor binding affinities (Ki, nM), which indicate the concentration required to occupy 50% of the receptors, are summarized below. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | TFMPP (Ki, nM) | Primary Action |
| 5-HT1A | 151[2] | ~288 - 1,950 | Agonist |
| 5-HT1B | 28 | ~30 - 132 | Agonist |
| 5-HT2A | 1,490 (1.49 µM) | ~160 - 269 | Weak Partial Agonist / Antagonist |
| 5-HT2C | Not Reported | 62 | Agonist |
| 5-HT3 | 30 | > 2,000 | Antagonist (this compound) |
Comparative Effects on Social Behavior
To provide a quantitative perspective, data from separate, representative studies are presented below.
This compound: Anti-Aggressive Effects
This compound has been consistently shown to reduce aggressive behavior in rodent models. Studies utilizing the resident-intruder paradigm demonstrate a dose-dependent decrease in aggressive encounters.
Table 1: Effects of this compound on Aggressive Behavior in Mice
| Study | Model | Dose (mg/kg, i.p.) | Key Quantitative Finding |
| de Almeida et al. (2002) | Social Instigation | 0.125 - 1.5 | Dose-dependently decreased the frequency of attacks and sideways threats. |
| Rilke et al. (2001) | Isolation-Induced Aggression | 1.0 | Specifically antagonized aggressive behavioral components induced by 6 weeks of isolation housing. |
TFMPP: Anxiogenic and Mixed Behavioral Effects
In contrast to this compound, TFMPP does not show a clear anti-aggressive profile. In some paradigms, it fails to reduce aggression and can even produce behaviors indicative of anxiety or aversion, such as a reduction in social interaction.
Table 2: Effects of TFMPP on Social and Aggressive Behavior in Rodents
| Study | Model / Species | Dose | Key Quantitative Finding |
| Mos et al. (1993) | Resident-Intruder / Rat | 1 and 10 µg (into dorsal raphe) | Did not reduce aggression. |
| Frances & Monier (1992) | Social Observation / Mouse | Not Specified | Increased the number of escape attempts when paired with a non-isolated mouse. |
Experimental Protocols
Resident-Intruder Test
This paradigm is a standardized method for assessing offensive aggressive behavior.
-
Housing: An experimental male rodent (the "resident") is housed individually for a period (e.g., several weeks) to establish territory.
-
Habituation: On the test day, the resident's cage may be moved to an observation area to acclimate.
-
Intruder Introduction: An unfamiliar male rodent (the "intruder"), typically slightly smaller and group-housed, is introduced into the resident's home cage.
-
Observation: The ensuing interaction is recorded for a set duration (e.g., 10 minutes).
-
Data Scoring: A trained observer scores various behaviors, including the latency to the first attack, the number of attacks (bites), sideways threats, tail rattles, and pursuits. Non-aggressive social behaviors (e.g., sniffing) and general motor activity are also recorded to assess the specificity of the drug's effect.
Social Interaction Test (Isolation-Induced Deficit Model)
This test measures the sociability of an animal, often after a period of social isolation which typically reduces the tendency to engage in social contact.
-
Housing: Test animals are socially isolated for an extended period (e.g., 6 weeks) to induce a social behavior deficit. Control animals remain group-housed.
-
Drug Administration: Animals are administered the test compound (e.g., this compound, TFMPP) or a vehicle control prior to the test.
-
Test Arena: The test is conducted in a neutral, novel arena.
-
Interaction: The test animal is placed in the arena with an unfamiliar partner.
-
Data Scoring: The duration and frequency of various social behaviors are scored from video recordings. These can include sniffing, following, grooming, and huddling. A reversal of the isolation-induced deficit is noted if the drug-treated isolated animal shows social interaction levels similar to group-housed controls.
Signaling Pathways and Experimental Workflow
Signaling Mechanisms
This compound and TFMPP both exert their primary effects through the 5-HT1B receptor, a Gi/o-coupled receptor. Activation of this receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately altering neuronal excitability and neurotransmitter release. This compound's additional antagonism at 5-HT3 receptors, which are ligand-gated ion channels, may also contribute to its overall behavioral profile by blocking rapid, excitatory serotonergic transmission.
General Experimental Workflow
The diagram below outlines a typical workflow for a preclinical study comparing the effects of two compounds on social behavior.
Conclusion
This compound and TFMPP, while both acting as 5-HT1B receptor agonists, exhibit divergent profiles in social behavior studies. This compound emerges as a compound with specific anti-aggressive effects, consistently reducing aggression across different rodent models. Its more selective receptor profile, which also includes 5-HT1A agonism and 5-HT3 antagonism, may contribute to this specificity. In contrast, TFMPP's broader receptor affinity profile is associated with a more complex and less predictable behavioral outcome, including anxiogenic-like effects that can suppress social interaction rather than specifically reducing aggression. For researchers developing therapeutics to target pathological aggression or social withdrawal, this compound's pharmacological profile appears more promising. TFMPP, on the other hand, serves as a tool for probing the broader consequences of serotonergic system activation and may be less suitable as a lead compound for pro-social therapeutic development.
References
Head-to-Head Comparison: Anpirtoline vs. Desipramine in Preclinical Pain Models
For Immediate Release
A comprehensive analysis of the analgesic properties of anpirtoline and desipramine in established preclinical pain models reveals distinct mechanistic profiles and varying levels of efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by available experimental data.
This report synthesizes findings from multiple preclinical studies to offer a head-to-head comparison of this compound, a serotonin receptor agonist, and desipramine, a tricyclic antidepressant, in various rodent models of pain. The data presented herein aims to inform future research and development of novel analgesic compounds.
Mechanism of Action
This compound primarily exerts its effects as a potent agonist of the 5-HT1B serotonin receptor, with additional activity at 5-HT1A and 5-HT3 receptors.[1] Its analgesic properties are believed to stem from the activation of these serotonergic pathways.
Desipramine's principal mechanism of action is the inhibition of norepinephrine reuptake, and to a lesser extent, serotonin reuptake.[2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing the activity of descending inhibitory pain pathways.[3][4] There is also evidence suggesting the involvement of endogenous opioid and endocannabinoid systems in desipramine's analgesic effects.
Quantitative Comparison of Analgesic Efficacy
Direct head-to-head comparative studies providing ED₅₀ values for both this compound and desipramine in the same pain models are limited. However, by compiling data from various preclinical studies in mice, a comparative assessment can be made.
| Pain Model | This compound (ED₅₀) | Desipramine (Effective Dose/ED₅₀) | Species | Administration |
| Electrostimulated Pain Test | 0.52 mg/kg[1] | Data not available | Mouse | i.p. |
| Hot Plate Test | Data not available | Significant effect at 5, 10, 20 mg/kg | Mouse | i.p. |
| Formalin Test (Late Phase) | Data not available | Significant effect at 5, 10, 20 mg/kg | Mouse | i.p. |
| Tail-Flick Test | Ineffective | Ineffective | Mouse | i.p. |
Note: ED₅₀ represents the dose required to produce a therapeutic effect in 50% of the population. The absence of an ED₅₀ value for desipramine in these specific mouse models highlights a gap in the current literature, preventing a direct potency comparison.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. This compound, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Affinities of Anpirtoline and Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of Anpirtoline and Metoclopramide, two pharmacologically active compounds with distinct therapeutic applications. The information presented herein is supported by experimental data from radioligand binding assays to offer an objective overview for research and drug development purposes.
At a Glance: Receptor Binding Profiles
This compound and Metoclopramide exhibit markedly different affinities for various neurotransmitter receptors, primarily targeting the serotonergic and dopaminergic systems. This compound demonstrates a high affinity for certain serotonin (5-HT) receptor subtypes, particularly 5-HT1B, while Metoclopramide is characterized by its antagonist activity at dopamine D2 and serotonin 5-HT3 receptors, alongside agonist activity at 5-HT4 receptors.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki/IC50 in nM) of this compound and Metoclopramide for key serotonin and dopamine receptors. Lower values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki/IC50 in nM) | Metoclopramide (Ki/IC50 in nM) |
| Serotonin Receptors | ||
| 5-HT1A | 150[1][2] | Data not available |
| 5-HT1B | 28[1][2] | Data not available |
| 5-HT2 | 1490[1] | Data not available |
| 5-HT3 | ~29.5 (pKi = 7.53) | 120 - 308 |
| 5-HT4 | Data not available | Agonist activity |
| Dopamine Receptors | ||
| D2 | Data not available | 240 - 483 |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. While related, they are not always directly comparable without the experimental parameters used in the Cheng-Prusoff equation. The Ki value for this compound at the 5-HT3 receptor was calculated from the provided pKi value (pKi = -log(Ki)).
Functional Activity at Key Receptors
Beyond binding affinity, the functional activity of these compounds at their respective receptors is crucial to their pharmacological profiles.
-
This compound is characterized as a potent agonist at the 5-HT1B receptor and also demonstrates agonist activity at the 5-HT1A receptor. Conversely, it acts as an antagonist at the 5-HT3 receptor .
-
Metoclopramide functions as an antagonist at both dopamine D2 and serotonin 5-HT3 receptors . Additionally, it is an agonist at the 5-HT4 receptor , which contributes to its prokinetic effects.
Experimental Protocols
The binding affinities presented in this guide are primarily determined through radioligand binding assays . A generalized protocol for such an assay is outlined below.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Tissue or cells expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (a molecule that binds to the target receptor and is tagged with a radioactive isotope) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or Metoclopramide) are added to compete with the radioligand for binding to the receptor.
-
A parallel set of reactions is prepared with a high concentration of a known unlabeled ligand to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the concentration of the test compound.
-
The IC50 value is determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Methodologies and Pathways
To further elucidate the experimental process and the signaling pathways affected by these compounds, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Anpirtoline: A Guide for Laboratory Professionals
The proper management and disposal of laboratory chemicals are critical for ensuring personnel safety and environmental protection. For a research compound like Anpirtoline, a serotonin receptor modulator, the absence of a specific disposal protocol necessitates a cautious and compliant approach based on established principles of hazardous waste management.
Core Principles for Chemical Waste Disposal
In a research setting, the disposal of any chemical, including this compound, must adhere to strict regulatory guidelines. Improper disposal, such as discarding chemicals in the regular trash or down the sink, is illegal and can lead to significant safety hazards and environmental contamination.[1][2][3]
Key operational steps include:
-
Waste Collection: All chemical waste, including pure substances, solutions, and contaminated lab materials (e.g., gloves, pipette tips, glassware), must be collected in designated, leak-proof containers.[2] The primary rinse from any emptied chemical container should also be collected as hazardous waste.[2]
-
Container Management: Waste containers must be sturdy, chemically compatible with the contents, and kept securely closed except when adding waste. It is advisable to use the original container if it is in good condition or a new, appropriate container provided by your EHS department.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., toxic, flammable).
-
Segregation and Storage: Incompatible chemicals must never be mixed in the same waste container. Store liquid hazardous waste in secondary containment to prevent spills. Waste should be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.
-
Professional Disposal: All hazardous chemical waste must be disposed of through your institution's EHS department or a certified hazardous waste contractor. Researchers are responsible for requesting waste pick-up in a timely manner, typically when a container is full or has been accumulating for a set period (e.g., 90 or 150 days).
Hazard Profile of a Related Compound: Amitriptyline Hydrochloride (Illustrative Example)
While no specific hazard data was found for this compound, it is instructive to review the profile of Amitriptyline, another psychoactive compound. The data below is for Amitriptyline Hydrochloride and is provided for illustrative purposes only . It highlights the types of hazards that similar compounds may possess and underscores the need for cautious handling and professional disposal.
| Hazard Classification | GHS Hazard Statement | Disposal Recommendation |
| Acute Oral Toxicity | H301: Toxic if swallowed | Dispose of contents/container to an approved waste disposal plant. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Follow hazardous waste disposal procedures. |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | Do not empty into drains or release into the environment. Collect spillage. |
This table is an example based on a related compound and should NOT be used as a direct reference for this compound.
Procedural Workflow for Chemical Disposal
The logical process for determining the correct disposal route for a research chemical is outlined below. This workflow emphasizes a safety-first approach, prioritizing official documentation and expert consultation.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
